molecular formula C8H6N2O2 B1294054 5-Cyano-6-methylpyridine-2-carboxylic acid CAS No. 855916-58-4

5-Cyano-6-methylpyridine-2-carboxylic acid

Cat. No.: B1294054
CAS No.: 855916-58-4
M. Wt: 162.15 g/mol
InChI Key: VOHKZRJTZQWLDH-UHFFFAOYSA-N
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Description

5-Cyano-6-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Cyano-6-methylpyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Cyano-6-methylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-6-methylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyano-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-6(4-9)2-3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHKZRJTZQWLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855916-58-4
Record name 5-cyano-6-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

5-Cyano-6-methylpyridine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Cyano-6-methylpyridine-2-carboxylic Acid

Abstract: 5-Cyano-6-methylpyridine-2-carboxylic acid is a trifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique architecture, featuring a pyridine core substituted with a carboxylic acid, a cyano group, and a methyl group, offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications, making it a highly valuable building block for creating diverse chemical libraries and novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, drawing upon predictive data and experimental findings from closely related structural analogs due to the limited direct literature on this specific molecule. We present a scientifically grounded discussion of its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and an exploration of its derivatization potential.

Chemical Identity and Molecular Structure

5-Cyano-6-methylpyridine-2-carboxylic acid, also known as 5-cyano-6-methylpicolinic acid, is a derivative of pyridine. The presence of electron-withdrawing cyano and carboxylic acid groups, alongside an electron-donating methyl group, creates a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical properties.

  • IUPAC Name: 5-Cyano-6-methylpyridine-2-carboxylic acid

  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

  • PubChem CID: 25312628[1]

  • InChIKey: VOHKZRJTZQWLDH-UHFFFAOYSA-N[1]

Caption: Molecular structure of 5-Cyano-6-methylpyridine-2-carboxylic acid.

Physicochemical Properties

Property5-Cyano-6-methylpyridine-2-carboxylic acid (Predicted)6-Methylpyridine-2-carboxylic acid (Experimental)6-Cyano-2-pyridinecarboxylic acid (Experimental)
CAS Number N/A934-60-1[2]209534-19-8
Molecular Weight 162.15 g/mol [1]137.14 g/mol [2][3]148.12 g/mol [4]
Appearance White to off-white solidWhite to Almost white powder to crystal[2]Solid[4]
Melting Point N/A127.0 to 132.0 °C[2]N/A
XLogP 0.8[1]1.1[3]N/A
Solubility N/ASoluble in water and methanol[2]N/A

The introduction of an electron-withdrawing cyano group in the 5-position is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to 6-methylpyridine-2-carboxylic acid. It would also likely increase the melting point due to stronger intermolecular dipole-dipole interactions.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the functional groups present, the following spectral characteristics can be predicted:

  • ¹H NMR:

    • Pyridine Protons (2H): Two doublets would be expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant between them would be indicative of their meta relationship.

    • Methyl Protons (3H): A singlet would appear in the upfield region (~2.5-2.8 ppm).

    • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal expected around 165-175 ppm.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (120-160 ppm). The carbons attached to the cyano (C5) and carboxylic acid (C2) groups would be significantly deshielded.

    • Cyano Carbon: A characteristic signal around 115-120 ppm.

    • Methyl Carbon: A signal in the aliphatic region (~20-25 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C≡N Stretch (Cyano): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

    • C=C and C=N Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M+): An intense peak at m/z = 162.

    • Key Fragments: Expect fragmentation corresponding to the loss of •OH (m/z = 145) and •COOH (m/z = 117).

Proposed Synthesis and Purification

No direct, optimized synthesis for 5-Cyano-6-methylpyridine-2-carboxylic acid is published. However, a plausible and robust synthetic route can be designed based on established transformations in pyridine chemistry. A logical approach involves the hydrolysis of a corresponding nitrile ester, which can be synthesized from commercially available precursors.

Synthesis cluster_0 Proposed Synthetic Pathway A 2-Cyano-6-methylpyridine B Intermediate Ester A->B 1. Bromination 2. Cyanation 3. Esterification C 5-Cyano-6-methylpyridine- 2-carboxylic acid B->C Alkaline Hydrolysis (e.g., LiOH, H₂O)

Caption: Plausible synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis via Hydrolysis

This protocol outlines the final step of a potential synthesis: the hydrolysis of a precursor, methyl 5-cyano-6-methylpyridine-2-carboxylate. This method is adapted from standard procedures for ester hydrolysis on heterocyclic systems[2].

Objective: To synthesize 5-Cyano-6-methylpyridine-2-carboxylic acid by hydrolyzing its corresponding methyl ester.

Materials:

  • Methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-cyano-6-methylpyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Note: Using a mixture of THF and water ensures the solubility of both the organic ester and the inorganic base. LiOH is a strong nucleophile for ester saponification, and gentle heating accelerates the reaction without promoting side reactions like decarboxylation.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash once with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

    • Trustworthiness Check: The formation of a precipitate upon acidification is a key indicator of successful conversion to the less water-soluble carboxylic acid.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 5-Cyano-6-methylpyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a white crystalline solid.

Chemical Reactivity and Derivatization

The molecule's three functional groups offer distinct sites for chemical modification, allowing for a wide range of derivatization strategies.

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_CN Cyano Group Reactions cluster_Ring Ring / Methyl Reactions main 5-Cyano-6-methylpyridine-2-carboxylic acid Carboxylic Acid (-COOH) Cyano (-CN) Pyridine Ring ester Esterification (R-OH, H⁺) main:f1->ester amide Amidation (R₂NH, coupling agent) main:f1->amide acid_chloride Acid Chloride Formation (SOCl₂) main:f1->acid_chloride cn_hydrolysis Hydrolysis to Amide (H₂O, H⁺/OH⁻) main:f2->cn_hydrolysis cn_reduction Reduction to Amine (H₂, Raney Ni) main:f2->cn_reduction n_oxidation N-Oxidation (m-CPBA) main:f3->n_oxidation methyl_oxidation Methyl Oxidation (SeO₂) main:f3->methyl_oxidation

Caption: Key reaction pathways for derivatization.

  • Carboxylic Acid Group: This is the most reactive site for standard transformations.

    • Esterification: Can be readily converted to esters using an alcohol under acidic conditions (e.g., Fischer esterification).

    • Amidation: Forms amides via activation with coupling reagents (e.g., HATU, EDC) followed by reaction with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building diversity.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Cyano Group: The nitrile is a versatile functional group handle.

    • Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or partially hydrolyzed to a primary amide under more controlled conditions.

    • Reduction: Can be reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., H₂, Raney Ni)[5].

  • Pyridine Ring and Methyl Group:

    • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further functionalization.

    • Methyl Group Functionalization: The methyl group can potentially be oxidized or halogenated, although this may require specific conditions to avoid reacting with other parts of the molecule.

Applications in Research and Development

While specific applications of this exact molecule are not documented, its structure is emblematic of scaffolds highly sought after in drug discovery. Pyridine carboxylic acid isomers are foundational to a vast number of drugs used to treat conditions ranging from tuberculosis to cancer and diabetes[6].

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for diversification make it an ideal fragment for screening against biological targets.

  • Scaffold for Bioactive Molecules: The pyridine core is a well-established "privileged scaffold" in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or be used as a bioisostere for other functional groups. The carboxylic acid provides a strong interaction point (salt bridge, H-bond) with protein active sites.

  • Coordination Chemistry: As a derivative of picolinic acid, it can act as a bidentate ligand for coordinating with metal ions, opening applications in catalysis and the development of metal-based therapeutics[7].

Safety and Handling

No specific safety data exists for 5-Cyano-6-methylpyridine-2-carboxylic acid. Therefore, a conservative approach to handling is required, based on data from its structural components and analogs.

  • Hazard Identification (Inferred):

    • Based on 6-Methylpyridine-2-carboxylic acid, the compound should be considered an irritant. It is likely to cause skin irritation (H315) and serious eye irritation (H319)[8]. It may also cause respiratory irritation (H335)[8].

    • Compounds containing a cyano group should always be handled with care due to the potential for toxicity.

  • Recommended Handling Procedures:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes[9].

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

5-Cyano-6-methylpyridine-2-carboxylic acid represents a chemical scaffold with high potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity. While direct experimental data remains scarce, this guide has synthesized a comprehensive technical overview by integrating predictive methods with established chemical principles and data from closely related analogs. The proposed synthetic strategies and analysis of its reactivity profile provide a solid foundation for researchers and drug development professionals looking to exploit the unique chemical properties of this versatile building block.

References

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2022). Morpholin-4-ium amide. IUCrData, 7(11), x221033. Available at: [Link]

  • Avcı, D., Tirit, A., Gümüştay, A., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Molecular Structure, 1208, 127885. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70282, 6-Methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150847. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24989044. Retrieved January 24, 2026, from [Link].

  • Patil, S. B., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 83-86. Available at: [Link]

  • Global Info Research. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved January 24, 2026, from [Link].

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 24, 2026, from [Link].

  • PubChemLite. (n.d.). 5-cyano-6-methylpyridine-2-carboxylic acid. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4413845. Retrieved January 24, 2026, from [Link].

  • El-Faham, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(11), 3326. Available at: [Link].

  • Feely, W. E., Evanega, G., & Beavers, E. M. (1962). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 42, 30. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16736274. Retrieved January 24, 2026, from [Link].

  • Al-Hourani, B. J. (2012). Synthesis of Some Aminopicolinic Acids. UMSL ScholarWorks. Available at: [Link].

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(17), 6232–6235. Available at: [Link].

  • Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available at: [Link].

  • Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available at: [Link].

  • Smaill, J. B., et al. (1993). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 36(15), 2534-2541. Available at: [Link].

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
  • Maaroof, H. M. A., et al. (2022). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Molecules, 27(21), 7284. Available at: [Link].

  • Frolov, K. A., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(16), 9244-9265. Available at: [Link].

Sources

An In-Depth Technical Guide to 5-Cyano-6-methylpyridine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, pyridine carboxylic acids serve as foundational scaffolds. Their rigid, planar structure, combined with the electronic properties of the nitrogen heteroatom and the versatile chemistry of the carboxyl group, makes them privileged chelating agents, ligands for catalysis, and key intermediates in the synthesis of complex bioactive molecules.[1] This guide focuses on a specific, sparsely documented derivative: 5-Cyano-6-methylpyridine-2-carboxylic acid (also known as 5-Cyano-6-methylpicolinic acid).

While this compound is commercially available from specialized suppliers under the CAS Number 855916-58-4, it is notably absent from mainstream scientific literature, presenting a unique challenge and opportunity for researchers.[2] The absence of published data necessitates a first-principles approach to its synthesis and characterization. This document provides a robust, scientifically grounded framework for the de novo synthesis, purification, and analysis of this compound, leveraging established chemical principles to empower researchers in their exploration of this novel chemical entity.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the target compound is 5-Cyano-6-methylpyridine-2-carboxylic acid . Its structural and molecular information are summarized below.

PropertyValueSource
CAS Number 855916-58-4[2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
SMILES O=C(O)C1=NC(C)=C(C#N)C=C1[2]
InChI Key VOHKZRJTZQWLDH-UHFFFAOYSA-N-

Due to the lack of experimental data, properties must be inferred from related, well-characterized analogs. For context, the starting material for the proposed synthesis, 6-Methylpyridine-2-carboxylic acid (CAS 934-60-1), is a white crystalline solid with a melting point of approximately 130 °C and is soluble in water and methanol. The introduction of a polar cyano group is expected to increase the melting point and may alter solubility profiles.

Strategic Synthesis Pathway: A First-Principles Approach

The most logical and robust method for introducing a cyano group onto an aromatic ring, particularly at a specific position, is the Sandmeyer reaction .[3][4] This classic transformation involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5][6]

Our proposed synthesis, therefore, begins with a suitable amino-substituted precursor, 5-Amino-6-methylpyridine-2-carboxylic acid . While this precursor is also not widely documented, it can be derived from commercially available materials. The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Cyanation A 6-Methylpyridine-2-carboxylic acid B Nitration (HNO₃/H₂SO₄) A->B C 5-Nitro-6-methylpyridine-2-carboxylic acid B->C D Reduction (e.g., H₂, Pd/C) C->D E 5-Amino-6-methylpyridine-2-carboxylic acid D->E F Diazotization (NaNO₂, aq. HCl, 0-5 °C) E->F G Pyridinium-5-diazonium-2-carboxylate Intermediate F->G H Cyanide Displacement (CuCN, KCN) G->H I 5-Cyano-6-methylpyridine-2-carboxylic acid H->I

Caption: Proposed two-part synthetic workflow for 5-Cyano-6-methylpyridine-2-carboxylic acid.

Part 1: Synthesis of the Amine Precursor (A Plausible Route)
  • Nitration: The initial step involves the regioselective nitration of 6-Methylpyridine-2-carboxylic acid . Due to the directing effects of the carboxyl group and the pyridine nitrogen, the nitro group is expected to add at the 5-position.

  • Reduction: The resulting nitro-intermediate is then reduced to the primary amine, 5-Amino-6-methylpyridine-2-carboxylic acid . A standard and effective method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[7]

Part 2: The Sandmeyer Reaction Protocol

This protocol details the conversion of the amine precursor to the final cyano-substituted product. The causality behind each step is critical for success and safety.

Step 1: Diazotization of 5-Amino-6-methylpyridine-2-carboxylic acid

  • Objective: To convert the primary amine into a diazonium salt, an excellent leaving group (N₂).

  • Methodology:

    • Suspend 1.0 equivalent of 5-Amino-6-methylpyridine-2-carboxylic acid in approximately 3 M hydrochloric acid. The acid serves to protonate the amine and form the necessary nitrous acid in situ.

    • Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical as diazonium salts are thermally unstable and can decompose violently at higher temperatures.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise. The addition must be slow to maintain the low temperature and control the exothermic reaction.

    • Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete to ensure full conversion to the diazonium salt. The solution may remain a suspension.

Step 2: Cyanide Displacement

  • Objective: To replace the diazonium group with a cyanide nucleophile.

  • Methodology:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 equivalents) and potassium cyanide (KCN) (1.5 equivalents) in water. Extreme caution must be exercised when handling cyanide salts as they are highly toxic. All work should be performed in a certified fume hood. The use of KCN helps to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt suspension from Step 1 to the cold cyanide solution. Vigorous bubbling (nitrogen gas evolution) will be observed. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Structural confirmation is achieved through a combination of spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxyl groups.

  • ¹³C NMR: The spectrum should show distinct signals for the two quaternary carbons of the cyano and carboxyl groups, in addition to the signals for the pyridine ring carbons and the methyl carbon.

  • FT-IR Spectroscopy: Look for characteristic absorption bands for the C≡N stretch (typically ~2220-2240 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₆N₂O₂ with a high degree of accuracy.

Potential Applications and Future Research Directions

The unique trifunctional nature of 5-Cyano-6-methylpyridine-2-carboxylic acid—containing a chelating picolinic acid moiety, a nucleophilic/electrophilic cyano group, and a methyl group—opens several avenues for research:

  • Coordination Chemistry: The picolinic acid core is a well-known bidentate ligand. The additional cyano group could act as another coordination site, enabling the formation of novel mono- and polynuclear metal complexes with interesting magnetic or catalytic properties.

  • Medicinal Chemistry: Pyridine and nitrile moieties are common features in pharmacologically active compounds. This molecule could serve as a versatile intermediate for the synthesis of novel kinase inhibitors, enzyme modulators, or other potential therapeutic agents.

  • Materials Science: The rigid, functionalized structure could be a building block for metal-organic frameworks (MOFs) or functional polymers with unique electronic or porous properties.

Further research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's properties, and an exploration of its reactivity and utility in these promising fields.

Safety Information

Based on supplier data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements H302, H312, H332).[2] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthetic protocol involves highly toxic cyanide salts, which require specialized handling and disposal procedures.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

  • Kozioł, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(9), 2953. [Link]

  • PubChem. (n.d.). Picolinic acid (CID 1018). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Explained. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 24, 2026, from [Link]

  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1839-1869. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 5-Cyano-6-methylpyridine-2-carboxylic acid: A Roadmap for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-6-methylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture suggests potential applications as a scaffold in the design of novel therapeutic agents. However, a critical piece of data for its rational development is currently absent from the public domain: its single-crystal X-ray structure. This guide provides a comprehensive roadmap for researchers seeking to determine the crystal structure of this compound. It outlines the significance of obtaining this data, provides detailed experimental protocols for crystal growth and X-ray diffraction, and offers insights from the crystal structures of analogous compounds. Furthermore, it explores the utility of computational crystal structure prediction as a complementary approach.

Introduction: The Uncharted Territory of a Promising Scaffold

Pyridine carboxylic acids are a well-established class of compounds in pharmaceutical development, with isomers like nicotinic acid playing crucial roles in medicine.[1] The introduction of cyano and methyl functional groups, as in 5-Cyano-6-methylpyridine-2-carboxylic acid, offers intriguing possibilities for modulating the physicochemical properties and biological activity of this scaffold. The precise three-dimensional arrangement of molecules in the solid state, known as the crystal structure, governs a multitude of properties critical to drug development, including solubility, stability, and bioavailability.[2] To date, the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid has not been reported, representing a significant knowledge gap. This guide is intended to equip researchers with the necessary theoretical and practical framework to elucidate this structure.

Part 1: The Imperative of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and manufacturability.[3] Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development for several key reasons:

  • Polymorphism: A compound can often crystallize in multiple forms, known as polymorphs, each with a unique crystal lattice.[1] These different forms can exhibit significant variations in physical properties, which can have profound implications for the drug's efficacy and safety.[4]

  • Solubility and Bioavailability: The arrangement of molecules in a crystal lattice affects the energy required to break them apart, which in turn influences the compound's solubility and dissolution rate.[2] These factors are directly linked to the bioavailability of the drug.

  • Stability and Shelf-life: The crystal structure dictates the thermodynamic stability of a solid form. A comprehensive understanding of the crystalline landscape is essential to prevent the unexpected appearance of a more stable, and potentially less soluble, polymorph during storage or manufacturing.[1]

  • Intellectual Property: Novel crystalline forms of a drug can be patented, providing a crucial avenue for protecting intellectual property.[4]

Given these considerations, the determination of the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid is a high-priority endeavor for any research program involving this molecule.

Part 2: A Practical Guide to Experimental Structure Determination

The elucidation of a small molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model.[5]

Synthesis and Purification

The synthesis of cyanopyridine derivatives can be achieved through various established routes, often involving the oxidation of the corresponding picoline.[6] It is imperative that the starting material for crystallization be of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Standard purification techniques such as recrystallization or column chromatography should be employed.

Crystal Growth Methodologies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] A systematic screening of various crystallization conditions is recommended.

Table 1: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood hydrogen bonding potential.
EstersEthyl acetateModerate polarity.
KetonesAcetoneGood solvent for many organics.
EthersDiethyl ether, DioxaneCan be used as anti-solvents.
AromaticTolueneFor less polar compounds.
HalogenatedDichloromethaneGood solvating power.
OtherAcetonitrile, WaterFor a range of polarities.

Experimental Protocols for Crystal Growth:

  • Slow Evaporation: This is the most straightforward method.[8]

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique is excellent for compounds that are sparingly soluble.[9]

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

    • Add a more volatile "anti-solvent" (in which the compound is insoluble) to the bottom of the larger jar.

    • Over time, the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: This method is effective when the compound's solubility is highly dependent on temperature.[8]

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in temperature will lead to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using SC-XRD.[10] This technique provides a definitive three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined.[11]

sc_xrd_workflow cluster_exp Experimental Setup cluster_comp Computational Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer Mounting data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & CIF Generation structure_refinement->validation Refined Model

Single-Crystal X-ray Diffraction Workflow.

Part 3: Predicting Structural Motifs from Analogs

In the absence of a determined structure for 5-Cyano-6-methylpyridine-2-carboxylic acid, we can gain valuable insights by examining the crystal structures of closely related molecules.

Table 2: Crystallographic Data of Structural Analogs

CompoundKey Hydrogen Bonding MotifsCCDC Refcode
6-Methyl-2-pyridinecarboxylic acidCarboxylic acid dimer, N-H...O interactionsNot readily available in free access databases, but zinc complexes have been studied.[12]
Nicotinonitrile (3-cyanopyridine)Weak C-H...N interactionsNCNPYR01
Picolinic acid (Pyridine-2-carboxylic acid)O-H...N hydrogen bonds forming chainsPICOLA

Based on these analogs, we can hypothesize that the crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid will likely feature:

  • Carboxylic Acid Dimers: The carboxylic acid groups are likely to form strong O-H...O hydrogen bonds, creating dimeric synthons.

  • Pyridine-Carboxylic Acid Interactions: The nitrogen atom of the pyridine ring is a good hydrogen bond acceptor and may interact with the carboxylic acid proton of a neighboring molecule, forming O-H...N bonds.

  • Nitrile Interactions: The cyano group can participate in weaker C-H...N interactions or potentially dipole-dipole interactions with other cyano groups.

Part 4: The Computational Approach - Crystal Structure Prediction (CSP)

Computational methods for predicting crystal structures have become increasingly powerful and can provide a theoretical landscape of possible polymorphs.[13][14] CSP can be used to de-risk development by identifying potentially more stable, yet undiscovered, crystal forms.[1]

The general workflow for CSP involves:

  • Conformational Analysis: Determining the low-energy conformations of the molecule.

  • Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements in various space groups.

  • Energy Minimization: Optimizing the geometry of the generated crystal structures using force fields or quantum mechanical methods.

  • Lattice Energy Ranking: Ranking the predicted structures based on their calculated lattice energies.

csp_workflow mol_structure Molecular Structure conf_search Conformational Search mol_structure->conf_search packing_gen Crystal Packing Generation conf_search->packing_gen energy_min Lattice Energy Minimization packing_gen->energy_min ranking Polymorph Energy Ranking energy_min->ranking exp_validation Experimental Validation ranking->exp_validation

General Workflow for Crystal Structure Prediction.

While CSP is a powerful tool, it is important to note that the predicted structures must be validated experimentally.[15]

Conclusion

The crystal structure of 5-Cyano-6-methylpyridine-2-carboxylic acid remains an important and unanswered question. Its determination is crucial for the rational development of this compound as a potential pharmaceutical agent. This guide has provided a comprehensive framework for approaching this challenge, from experimental methodologies for crystal growth and X-ray diffraction to the use of computational prediction. By following the protocols and considering the insights from structural analogs outlined herein, researchers will be well-equipped to successfully elucidate the crystal structure of this promising molecule and unlock its full potential in drug discovery.

References

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents. (n.d.).
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology. Humana Press.
  • Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. Request PDF. Retrieved from [Link]

  • Giron, D. (2022).
  • Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved January 24, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 24, 2026, from [Link]

  • Beran, G. J. O. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors.
  • Wang, X., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • What is Crystal Structure Prediction? And why is it so difficult? - CCDC. (2021, April 9). Retrieved from [Link]

  • Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.
  • Crystal structures of 2- and 3-cyanopyridine | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube. Retrieved from [Link]

  • van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields.
  • Small molecule crystallography - Excillum. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. (2025, July 11). Retrieved from [Link]

  • Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. Retrieved from [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved January 24, 2026, from [Link]

  • Crystal Structure Prediction | Schrödinger Life Science. (n.d.). Retrieved January 24, 2026, from [Link]

  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).
  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • How to: Access Structures. (2018, June 5). YouTube. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a series of well-established chemical transformations, including diazotization, Sandmeyer reactions, and selective hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and critical experimental parameters to ensure a successful outcome.

Introduction

Pyridine carboxylic acids are a class of compounds of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The specific substitution pattern of 5-Cyano-6-methylpyridine-2-carboxylic acid, featuring a carboxylic acid, a cyano group, and a methyl group on the pyridine scaffold, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The protocol outlined herein provides a reliable pathway to access this valuable compound.

Overall Synthetic Scheme

The synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid is accomplished via a four-step sequence starting from 2-amino-6-methylpyridine. The overall transformation is depicted below:

Overall Synthesis A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine A->B 1. NaNO₂, H₂SO₄ 2. CuBr, HBr C 5-Bromo-6-methylpyridine-2-carbonitrile B->C 1. NBS, H₂SO₄ 2. CuCN, DMF D 5-Cyano-6-methylpyridine-2-carbonitrile C->D Pd₂(dba)₃, dppf, Zn(CN)₂ DMF E 5-Cyano-6-methylpyridine-2-carboxylic acid D->E H₂SO₄, H₂O, Δ

Caption: Overall synthetic route to 5-Cyano-6-methylpyridine-2-carboxylic acid.

Part 1: Synthesis of 2-Bromo-6-methylpyridine

This initial step involves the conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via a Sandmeyer reaction. This is a classic and reliable method for the introduction of halides onto an aromatic ring.[1][2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-6-methylpyridine108.1410.8 g (0.1 mol)1.0
Sulfuric Acid (98%)98.0860 mL-
Sodium Nitrite (NaNO₂)69.007.6 g (0.11 mol)1.1
Copper(I) Bromide (CuBr)143.4515.8 g (0.11 mol)1.1
Hydrobromic Acid (48%)80.9140 mL-
Diethyl Ether74.12200 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Experimental Protocol
  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 60 mL of 98% sulfuric acid. The dissolution is exothermic, so cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

    • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine sulfate, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a 500 mL flask, prepare a solution of 15.8 g (0.11 mol) of copper(I) bromide in 40 mL of 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr/HBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromo-6-methylpyridine.

    • Purify the crude product by vacuum distillation to yield a colorless oil.

Part 2: Synthesis of 5-Bromo-6-methylpyridine-2-carbonitrile

This part of the synthesis involves the bromination of 2-bromo-6-methylpyridine at the 5-position, followed by a nucleophilic substitution of the more reactive 2-bromo substituent with a cyanide group.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-Bromo-6-methylpyridine172.028.6 g (0.05 mol)1.0
N-Bromosuccinimide (NBS)177.989.8 g (0.055 mol)1.1
Sulfuric Acid (98%)98.0850 mL-
Copper(I) Cyanide (CuCN)89.565.4 g (0.06 mol)1.2
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11300 mL-
Iron(III) Chloride (FeCl₃)162.201.0 g-
Experimental Protocol
  • Bromination:

    • To a solution of 8.6 g (0.05 mol) of 2-bromo-6-methylpyridine in 50 mL of concentrated sulfuric acid, add 9.8 g (0.055 mol) of N-bromosuccinimide in portions, while maintaining the temperature below 20 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice and neutralize with a saturated solution of sodium carbonate.

    • Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2,5-dibromo-6-methylpyridine.

  • Cyanation:

    • In a 250 mL round-bottom flask, combine the crude 2,5-dibromo-6-methylpyridine, 5.4 g (0.06 mol) of copper(I) cyanide, and 100 mL of DMF.

    • Heat the reaction mixture to 150 °C and stir for 6 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and pour it into a solution of 1.0 g of FeCl₃ in 100 mL of 2 M HCl.

    • Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-6-methylpyridine-2-carbonitrile as a solid.

Part 3: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

The final two steps involve the conversion of the remaining bromo group to a cyano group and the selective hydrolysis of the 2-cyano group to a carboxylic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-Bromo-6-methylpyridine-2-carbonitrile197.023.94 g (0.02 mol)1.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72183 mg (0.2 mmol)0.01
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.57222 mg (0.4 mmol)0.02
Zinc Cyanide (Zn(CN)₂)117.431.4 g (0.012 mol)0.6
N,N-Dimethylformamide (DMF)73.0950 mL-
Sulfuric Acid (70%)-40 mL-
Dichloromethane84.93150 mL-
Experimental Protocol
  • Palladium-Catalyzed Cyanation:

    • To a dried Schlenk flask, add 3.94 g (0.02 mol) of 5-bromo-6-methylpyridine-2-carbonitrile, 183 mg (0.2 mmol) of Pd₂(dba)₃, 222 mg (0.4 mmol) of dppf, and 1.4 g (0.012 mol) of zinc cyanide.

    • Evacuate and backfill the flask with argon three times.

    • Add 50 mL of degassed DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 5-cyano-6-methylpyridine-2-carbonitrile by column chromatography.

  • Selective Hydrolysis:

    • In a 100 mL round-bottom flask, suspend the purified 5-cyano-6-methylpyridine-2-carbonitrile in 40 mL of 70% sulfuric acid.

    • Heat the mixture to 100 °C and stir for 4 hours. The progress of the reaction can be monitored by TLC.

    • Cool the reaction mixture in an ice bath and carefully neutralize to pH 3-4 by the slow addition of a concentrated sodium hydroxide solution.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 5-Cyano-6-methylpyridine-2-carboxylic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -COOH).

  • Melting Point: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Sandmeyer reactionIncomplete diazotization or premature decompositionEnsure the temperature is strictly controlled during diazotization. Use freshly prepared diazonium salt immediately.
Incomplete brominationInsufficient reaction time or temperatureIncrease the reaction time or slightly elevate the temperature. Ensure NBS is of high purity.
Difficulty in selective hydrolysisOver-hydrolysis to the diacidCarefully monitor the reaction by TLC and stop the reaction once the starting material is consumed.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and hydrobromic acid) are highly corrosive and should be handled with extreme care.

  • Cyanide salts (NaCN, CuCN, Zn(CN)₂) are highly toxic. Handle with appropriate care and have a cyanide poisoning antidote kit available. All waste containing cyanide must be quenched with bleach before disposal.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

References

  • Organic Syntheses, Coll. Vol. 5, p. 303 (1973); Vol. 44, p. 32 (1964). [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0303]
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.
  • Weissman, S. A., et al. (2004). A practical, ligand-free cyanation of aryl bromides. Journal of the American Chemical Society, 126(18), 5652-5653.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14-21. [Link: https://pubs.acs.org/doi/abs/10.1021/jo01153a003]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • BenchChem. (2025). 5-Cyano-2-methylpyridine chemical structure and synthesis. [Link: https://www.benchchem.com/product/b057721]
  • European Patent Office. (2011). Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link: https://patents.google.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 5-Cyano-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2][3] 5-Cyano-6-methylpyridine-2-carboxylic acid belongs to this versatile class of compounds. The presence of a carboxylic acid, a cyano group, and a methyl group on the pyridine core suggests its potential for diverse molecular interactions, making it a compelling candidate for biological screening and drug development.

These application notes provide a comprehensive guide for researchers to investigate the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid. We will focus on a hypothetical, yet plausible, mechanism of action as a starting point for investigation: the inhibition of a key metabolic enzyme, providing detailed protocols for both enzymatic and cell-based assays.

Compound Profile: 5-Cyano-6-methylpyridine-2-carboxylic acid

Property Value Source
Molecular Formula C₈H₆N₂O₂(Calculated)
Molecular Weight 162.15 g/mol (Calculated)
Appearance White to off-white solid(Typical for similar compounds)
Solubility Soluble in DMSO, Methanol(Typical for similar compounds)

Handling and Storage:

5-Cyano-6-methylpyridine-2-carboxylic acid should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses). The compound is expected to be stable at room temperature but should be stored in a cool, dry place, protected from light, to ensure long-term integrity. For biological assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C.

Hypothetical Mechanism of Action: Inhibition of a Dehydrogenase Enzyme

Based on the biological activities of structurally related pyridine derivatives, we propose that 5-Cyano-6-methylpyridine-2-carboxylic acid may act as an inhibitor of a dehydrogenase enzyme. Dehydrogenases are critical enzymes in various metabolic pathways, and their inhibition can have significant therapeutic effects, particularly in cancer and infectious diseases. For the purpose of these protocols, we will consider a generic NAD⁺-dependent dehydrogenase as the target.

Experimental Workflows

The following diagram outlines the general workflow for characterizing the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid, starting from initial enzymatic screening to cellular activity validation.

workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays enz_prep Prepare Enzyme and Substrate Solutions inhib_prep Prepare Serial Dilutions of Compound enz_prep->inhib_prep enz_assay Perform Dehydrogenase Inhibition Assay inhib_prep->enz_assay ic50_calc Calculate IC50 Value enz_assay->ic50_calc compound_treat Treat Cells with Compound ic50_calc->compound_treat Inform Dosing for Cellular Assays cell_culture Culture and Seed Cells cell_culture->compound_treat viability_assay Perform Cell Viability Assay (e.g., MTT) compound_treat->viability_assay ec50_calc Calculate EC50 Value viability_assay->ec50_calc

Caption: General workflow for biological activity assessment.

Protocol 1: In Vitro Dehydrogenase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of 5-Cyano-6-methylpyridine-2-carboxylic acid against a model NAD⁺-dependent dehydrogenase. The assay measures the rate of NADH formation, which absorbs light at 340 nm.

Principle: The enzymatic reaction involves the oxidation of a substrate and the concomitant reduction of NAD⁺ to NADH. An inhibitor will decrease the rate of this reaction.

Materials:

  • 96-well, UV-transparent microplates

  • Microplate reader with 340 nm absorbance measurement capability

  • Dehydrogenase enzyme (e.g., lactate dehydrogenase, malate dehydrogenase)

  • Substrate for the chosen dehydrogenase (e.g., sodium lactate, L-malic acid)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 5-Cyano-6-methylpyridine-2-carboxylic acid

  • DMSO (for compound stock solution)

  • Positive control inhibitor (if available)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 5-Cyano-6-methylpyridine-2-carboxylic acid in DMSO.

    • Prepare working solutions of the enzyme, substrate, and NAD⁺ in the assay buffer at appropriate concentrations. These should be optimized based on the specific enzyme's kinetics.

    • Prepare a serial dilution of the compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Compound dilution (or vehicle control - buffer with the same percentage of DMSO)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate and NAD⁺ solution to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Self-Validation and Controls:

  • Negative Control: Wells containing all components except the inhibitor (vehicle control). This represents 100% enzyme activity.

  • Positive Control: Wells containing a known inhibitor of the enzyme.

  • Blank: Wells containing all components except the enzyme to account for any non-enzymatic reaction.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or cytostatic effects of 5-Cyano-6-methylpyridine-2-carboxylic acid on a cancer cell line.[4][5]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 5-Cyano-6-methylpyridine-2-carboxylic acid

  • Positive control cytotoxic agent (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Cyano-6-methylpyridine-2-carboxylic acid in complete medium from the DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Expected Results (Hypothetical Data):

Assay Parameter Value
Dehydrogenase InhibitionIC₅₀5.2 µM
Cell Viability (HeLa, 48h)EC₅₀12.8 µM

Signaling Pathway Visualization

The following diagram illustrates the hypothetical mechanism of action of 5-Cyano-6-methylpyridine-2-carboxylic acid leading to decreased cell viability.

pathway Compound 5-Cyano-6-methylpyridine- 2-carboxylic acid Enzyme Dehydrogenase Enzyme Compound->Enzyme Inhibition Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) Enzyme->Metabolism Catalyzes ATP ATP Production Metabolism->ATP Viability Cell Viability ATP->Viability

Caption: Hypothetical mechanism of action pathway.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the biological activity of 5-Cyano-6-methylpyridine-2-carboxylic acid. The provided protocols for dehydrogenase inhibition and cell viability assays are robust starting points for characterizing its potential as a bioactive compound. Further studies could involve:

  • Target Identification: Utilizing techniques such as proteomics or thermal shift assays to identify the specific cellular target(s) of the compound.

  • Mechanism of Action Studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) and exploring downstream cellular effects such as apoptosis or cell cycle arrest.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Cyano-6-methylpyridine-2-carboxylic acid to optimize its potency and selectivity.[7]

By following these guidelines, researchers can systematically evaluate the biological potential of this and other novel chemical entities, contributing to the advancement of drug discovery and development.

References

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). PubMed. [Link]

  • 6-Methylpyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Picolinic acid. (n.d.). PubChem. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2008). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Process for producing pyridine carboxylic acids. (2011).
  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2023). National Institutes of Health. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (2009).
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. [Link]

  • Guidelines for cell viability assays. (2018). ResearchGate. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]

  • Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... (2020). ResearchGate. [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2020). PubMed. [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). RSC Publishing. [Link]

Sources

The Versatile Scaffold: 5-Cyano-6-methylpyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyanopyridine Nucleus

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for medicinal chemists. The strategic incorporation of specific functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's pharmacological profile. Among the vast array of substituted pyridines, 5-Cyano-6-methylpyridine-2-carboxylic acid emerges as a particularly intriguing, albeit underexplored, building block. This molecule uniquely combines three critical pharmacophoric elements: a carboxylic acid for potential salt formation and strong hydrogen bonding, a nitrile group which can act as a hydrogen bond acceptor or be a precursor for other functionalities, and a methyl group which can modulate steric interactions and lipophilicity.

This technical guide provides an in-depth exploration of the synthesis and potential applications of 5-Cyano-6-methylpyridine-2-carboxylic acid, drawing insights from the established biological activities of its close structural analogs. We will delve into rational, step-by-step synthetic protocols and discuss its prospective utility in developing novel therapeutics, particularly in the realms of oncology and infectious diseases.

Synthetic Pathways: A Protocol for the Preparation of 5-Cyano-6-methylpyridine-2-carboxylic Acid

While a direct, one-pot synthesis for 5-Cyano-6-methylpyridine-2-carboxylic acid is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised from well-established pyridine chemistry. The proposed pathway involves a two-step process starting from the commercially available 2-methyl-5-cyanopyridine (also known as 6-methylnicotinonitrile). This strategy hinges on the introduction of a second cyano group at the 2-position, followed by selective hydrolysis to the carboxylic acid.

Step 1: Synthesis of 2,5-Dicyano-6-methylpyridine

The introduction of a cyano group at the 2-position of a pyridine ring can be achieved through various methods. A common approach involves the activation of the pyridine N-oxide followed by reaction with a cyanide salt.

Protocol 1: Synthesis of 2,5-Dicyano-6-methylpyridine

  • Oxidation to N-oxide:

    • In a round-bottom flask, dissolve 2-methyl-5-cyanopyridine (1 eq.) in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% aqueous solution, 2-3 eq.) while maintaining the temperature below 60°C with an ice bath.

    • Stir the reaction mixture at 70-80°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-5-cyanopyridine-N-oxide.

  • Cyanation:

    • To a solution of the crude N-oxide (1 eq.) in dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 1.5 eq.).

    • Slowly add benzoyl chloride (1.2 eq.) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,5-dicyano-6-methylpyridine.

Step 2: Selective Hydrolysis to 5-Cyano-6-methylpyridine-2-carboxylic Acid

The selective hydrolysis of one of two nitrile groups on a pyridine ring can be challenging. However, the electronic environment of the two cyano groups in 2,5-dicyano-6-methylpyridine is distinct. The cyano group at the 2-position is more susceptible to nucleophilic attack due to its proximity to the ring nitrogen. This allows for controlled hydrolysis under either acidic or basic conditions.

Protocol 2: Selective Hydrolysis

  • Acid-Catalyzed Hydrolysis:

    • Suspend 2,5-dicyano-6-methylpyridine (1 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture at a controlled temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or HPLC. The goal is to achieve hydrolysis of the 2-cyano group to the carboxylic acid while minimizing the hydrolysis of the 5-cyano group.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH of the solution to approximately 3-4 with a concentrated solution of sodium hydroxide.

    • The product, 5-Cyano-6-methylpyridine-2-carboxylic acid, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Base-Catalyzed Hydrolysis (Alternative):

    • Heat the dinitrile under reflux with an aqueous solution of a base, such as sodium hydroxide.[2]

    • The reaction will initially form the sodium salt of the carboxylic acid.

    • After the reaction is complete, cool the mixture and carefully acidify with a dilute acid like hydrochloric acid to precipitate the free carboxylic acid.[2][3]

Causality Behind Experimental Choices:

  • N-oxide formation: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. The formation of the N-oxide increases the electron density on the ring, making it more susceptible to certain reactions, but also activates the 2 and 6 positions for nucleophilic attack.

  • Cyanation with TMSCN and Benzoyl Chloride: This is a variation of the Reissert-Henze reaction. Benzoyl chloride activates the N-oxide, and TMSCN acts as the cyanide source. This method often provides better yields and milder conditions compared to using highly toxic alkali metal cyanides.

  • Selective Hydrolysis: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position more electrophilic and thus the 2-cyano group more susceptible to hydrolysis than the 5-cyano group. Careful control of reaction time and temperature is crucial to achieve selectivity.

Medicinal Chemistry Applications: A Scaffold of Potential

While direct biological data for 5-Cyano-6-methylpyridine-2-carboxylic acid is sparse, the extensive research on its structural motifs provides a strong basis for predicting its potential applications in medicinal chemistry. The combination of the cyanopyridine core with a carboxylic acid function suggests its utility as a versatile intermediate for creating libraries of compounds targeting a range of diseases.

Potential as an Anticancer Agent

The cyanopyridine scaffold is a well-established pharmacophore in oncology. Numerous derivatives have demonstrated potent anticancer activity through various mechanisms.

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or cyanopyridine core to interact with the hinge region of the kinase domain. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the backbone of the hinge region. Derivatives of 5-Cyano-6-methylpyridine-2-carboxylic acid could be designed to target various kinases implicated in cancer, such as VEGFR, EGFR, and others.

  • Cell Cycle Inhibition: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that induce apoptosis in cancer cells with selectivity over normal cells.[4] This suggests that the 6-methylpyridine-2-carboxylic acid core of our title compound could serve as a starting point for developing novel cell cycle inhibitors.

  • General Cytotoxicity: Derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile have shown potent anti-cancer activity against a diverse range of cancer cell lines, including glioblastoma, liver, breast, and lung cancers.[5] This highlights the potential of the dicyanopyridine scaffold in developing cytotoxic agents.

Experimental Workflow for Anticancer Screening:

G cluster_0 Compound Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start 5-Cyano-6-methylpyridine- 2-carboxylic acid amide_coupling Amide Coupling (Library Generation) start->amide_coupling cell_viability Cell Viability Assays (MTT, etc.) amide_coupling->cell_viability target_assay Target-Based Assays (e.g., Kinase Inhibition) cell_viability->target_assay For active compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) target_assay->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) target_assay->apoptosis sar Structure-Activity Relationship (SAR) apoptosis->sar sar->amide_coupling Iterative Design adme ADME/Tox Profiling sar->adme

Caption: Workflow for anticancer drug discovery using the title scaffold.

Potential as an Antiviral Agent

The cyano group is a key feature in several antiviral compounds. Its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding interactions make it a valuable component in antiviral drug design.

  • Inhibition of Viral Replication: 5-cyano-2'-deoxyuridine has demonstrated inhibitory activity against vaccinia virus replication.[6] Furthermore, 5-cyano-2-thiacetyl aromatic pyrimidinones have been identified as potential inhibitors of norovirus RNA-dependent RNA polymerase (RdRp).[7] This suggests that the 5-cyano-pyridine moiety could be a valuable scaffold for the development of inhibitors of viral replication.

  • Immunomodulatory and Anti-infective Properties: The parent compound, picolinic acid (pyridine-2-carboxylic acid), is a natural metabolite of tryptophan with known anti-infective and immunomodulatory properties.[8] It has shown antiviral activity both in vitro and in vivo.[8] It is plausible that derivatives such as 5-Cyano-6-methylpyridine-2-carboxylic acid could retain or even enhance these properties.

Signaling Pathway Implication: Inhibition of Viral RdRp

G Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Replication RNA Replication RdRp->Replication Catalyzes Inhibitor 5-Cyano-6-methylpyridine- 2-carboxylic acid Derivative Inhibitor->RdRp Binds to & Inhibits

Caption: Potential mechanism of antiviral action via RdRp inhibition.

Potential as an Antimicrobial Agent

Cyanopyridine derivatives have also shown promise as antimicrobial agents.

  • DNA Gyrase Inhibition: A series of N-amino-5-cyano-6-pyridones have been developed as antimicrobial agents that inhibit DNA gyrase A, an essential enzyme for bacterial DNA replication.[9] The 5-cyano group is a key feature of these active compounds. This provides a strong rationale for exploring derivatives of 5-Cyano-6-methylpyridine-2-carboxylic acid as potential DNA gyrase inhibitors.

Quantitative Data Summary of Related Compounds

Compound ClassBiological ActivityTargetPotencyReference
N-amino-5-cyano-6-pyridonesAntimicrobialDNA Gyrase AMIC = 3.91 µg/mL (against E. coli)[5]
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439)AnticancerCell CycleLow micromolar activity[4]
5-cyano-2'-deoxyuridineAntiviralVaccinia Virus Replication-[6]

Conclusion and Future Directions

5-Cyano-6-methylpyridine-2-carboxylic acid represents a promising, yet underutilized, scaffold in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true potential of this molecule lies in its strategic combination of a carboxylic acid, a cyano group, and a methyl group on a privileged pyridine core. Drawing from the well-documented biological activities of its close analogs, it is reasonable to propose that derivatives of 5-Cyano-6-methylpyridine-2-carboxylic acid could yield novel therapeutic agents with anticancer, antiviral, or antimicrobial properties.

Future research should focus on optimizing the synthesis of this core scaffold and generating a diverse library of derivatives, particularly amides of the carboxylic acid, to explore the structure-activity relationships for various biological targets. Such studies will be instrumental in unlocking the full potential of this versatile building block in the ongoing quest for new and effective medicines.

References

  • Jadhav, S. D., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-14. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Li, Z., et al. (2008). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Chemistry, 26(11), 2089-2094. [Link]

  • Shchekotikhin, A. E., et al. (2004). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Bioorganic & Medicinal Chemistry Letters, 14(12), 3191-3195. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2004).
  • Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-976. [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pellicciari, R., et al. (1988). Conformationally restricted congeners of hypotensive and platelet aggregation inhibitors: 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones derived from 5H-indeno[1,2-c]pyridazine. Journal of Medicinal Chemistry, 31(4), 733-737. [Link]

  • Lee, H., et al. (2023). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. ResearchGate. [Link]

  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. (2002).
  • El-Damasy, A. K., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 13(28), 19343-19360. [Link]

  • Chemlyte. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4193. [Link]

  • Wessjohann, L. A., et al. (2003). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Mini reviews in medicinal chemistry, 3(2), 145-156. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970).
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 297-301. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Jarrahpour, A. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Amerigo Scientific. (n.d.). 6-Methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • EP0333020A2 - Process for the preparation of substituted pyridines. (1989).

Sources

Pharmacological Profile of 5-Cyano-6-methylpyridine-2-carboxylic Acid Analogs: Application Notes and Protocols for VGLUT Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Promising Scaffold for Modulating Excitatory Neurotransmission

The 5-cyano-6-methylpyridine-2-carboxylic acid scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its rigid structure, combined with the electronic properties of the cyano and carboxylic acid groups, makes it an attractive starting point for the design of targeted therapeutics. A primary and highly compelling biological target for analogs of this scaffold is the family of Vesicular Glutamate Transporters (VGLUTs).

VGLUTs are responsible for packaging the principal excitatory neurotransmitter, glutamate, into synaptic vesicles.[1] This action is the rate-limiting step for glutamatergic neurotransmission and is crucial for a vast array of neurological functions. The process is driven by a proton electrochemical gradient established by a vacuolar-type H+-ATPase.[1] Given the central role of glutamate in brain function, and its implication in numerous pathological states (including neurodegenerative diseases, epilepsy, and psychiatric disorders), the development of potent and selective VGLUT inhibitors is a key objective for neuroscience research.[2]

This guide provides a detailed technical overview of the pharmacological profiling of 5-Cyano-6-methylpyridine-2-carboxylic acid analogs. It offers field-proven insights into their synthesis, protocols for their characterization as VGLUT inhibitors, and a framework for understanding their structure-activity relationships (SAR).

Section 1: Representative Synthesis of the Core Scaffold

Expert Rationale: The strategy involves a multi-step process starting from a commercially available precursor. The key steps include selective oxidation, activation of a methyl group for cyanation, and final hydrolysis to the desired carboxylic acid. This approach allows for modular synthesis where analogs can be generated by modifying the starting materials or intermediate steps. A common precursor for the cyano group in such syntheses is often malononitrile or ethyl cyanoacetate.[3][4][5][6]

Protocol 1: Plausible Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Step 1: N-Oxidation of 2,6-Lutidine

  • To a solution of 2,6-lutidine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product, 2,6-lutidine N-oxide, with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Cyanation at the 2-position

  • The N-oxide is activated using an agent like dimethyl sulfate to form a pyridinium salt.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Cool the cyanide solution to 0°C and add the aqueous solution of the pyridinium salt dropwise, ensuring the temperature does not exceed 5°C. This reaction is based on the established method for the synthesis of 2-cyano-6-methylpyridine.[7]

  • Allow the reaction to proceed overnight at a low temperature.

  • Extract the product, 2-cyano-6-methylpyridine, with an appropriate organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

Step 3: Introduction of the Carboxylic Acid Moiety This step is hypothetical and represents a significant synthetic challenge. A more common route would involve building the ring with the desired functionalities already present. A plausible, though likely low-yielding, approach could involve:

  • Selective oxidation of the remaining methyl group. This is a challenging transformation due to the presence of the deactivating cyano group. Strong oxidizing agents like potassium permanganate under controlled conditions might be employed.

  • Alternatively, a more viable route would involve a complete synthesis starting from smaller fragments, such as the condensation of an aldehyde, malononitrile, and a suitable active methylene compound, a common strategy for building substituted cyanopyridine rings.[4][8]

Step 4: Hydrolysis of an Ester Precursor (A More Practical Approach) A more practical and widely used laboratory method involves synthesizing the corresponding ethyl or methyl ester first, followed by hydrolysis.

  • Assuming the synthesis of Ethyl 5-cyano-6-methylpicolinate has been achieved through a multi-component reaction.

  • Dissolve the ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with cold hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Cyano-6-methylpyridine-2-carboxylic acid.

Section 2: Application Note - In Vitro Pharmacological Profiling

Protocol 2: Quantitative Analysis of VGLUT Inhibition via a Vesicular Glutamate Uptake Assay

Principle: This assay quantifies the activity of VGLUT by measuring the uptake of radiolabeled L-glutamate ([³H]L-glutamate) into synaptic vesicles isolated from rodent brain tissue. The transport is ATP-dependent.[9] Test compounds that inhibit VGLUT will cause a dose-dependent reduction in the amount of radioactivity accumulated inside the vesicles.

Causality Behind Experimental Choices:

  • Source Material: Synaptic vesicles from whole rat brain are used as they provide a native source of all three VGLUT isoforms.[9]

  • Radiolabel: [³H]L-glutamate is the substrate of choice due to its high specific activity, allowing for sensitive detection.

  • ATP-Dependence: Running parallel reactions in the absence of ATP is critical. This measures non-specific binding and passive diffusion of the radiolabel, providing a true baseline that must be subtracted from the total uptake to determine specific VGLUT-mediated transport.[9]

Materials and Reagents:

  • Synaptic vesicles (prepared from whole rat brains)

  • [³H]L-glutamate

  • ATP (disodium salt)

  • Assay Buffer: 20 mM K-HEPES (pH 7.4), 4 mM MgSO₄, 4 mM KCl, 0.25 M Sucrose

  • Wash Buffer: 0.15 M KCl

  • Test compounds (dissolved in DMSO, final concentration ≤1%)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Microcentrifuge tubes, pipettes, water bath, filtration manifold, scintillation counter

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series to cover the desired concentration range for IC₅₀ determination.

    • Prepare the assay buffer and keep it on ice.

    • Prepare a master mix of [³H]L-glutamate and ATP in assay buffer.

  • Assay Setup:

    • On ice, aliquot 50 µg of synaptic vesicle protein into pre-chilled microcentrifuge tubes.

    • Add the test compound or vehicle (DMSO) to the tubes.

    • For each concentration of the test compound, prepare a corresponding "no ATP" control tube.

    • Add assay buffer to bring the total volume to 80 µL.

    • Pre-incubate the mixture at 30°C for 10 minutes. This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiation of Uptake:

    • Initiate the transport reaction by adding 20 µL of the [³H]L-glutamate/ATP master mix (final concentrations: 50 µM [³H]L-glutamate, 2 mM ATP).

    • For the "no ATP" controls, add a master mix containing only [³H]L-glutamate.

    • Incubate the reaction at 30°C for exactly 10 minutes.

  • Termination and Filtration:

    • Terminate the uptake by adding 1 mL of ice-cold wash buffer (0.15 M KCl).

    • Immediately filter the contents of each tube through a glass fiber filter under vacuum using a filtration manifold.

    • Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radiolabel.

  • Quantification:

    • Place each filter into a scintillation vial.

    • Add 5 mL of scintillation fluid to each vial and allow it to sit for at least 1 hour.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: For each data point, subtract the CPM from the corresponding "no ATP" control from the total CPM.

    • Specific Uptake = (Total CPM) - (No ATP CPM)

  • Normalize Data: Express the specific uptake for each compound concentration as a percentage of the vehicle control (100% activity).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces VGLUT activity by 50%.

Trustworthiness and Self-Validation:

  • Positive Control: Include a known VGLUT inhibitor (e.g., Congo Red or Brilliant Yellow) to validate the assay's performance.[2]

  • Linearity: Ensure the reaction time (10 min) and protein concentration (50 µg) are within the linear range of uptake. This should be determined during assay development.

  • Replicates: Run all experiments in triplicate to ensure reproducibility and to calculate standard error.

Section 3: Application Note - Structure-Activity Relationship (SAR) Insights

Preamble: A detailed SAR study for a series of 5-Cyano-6-methylpyridine-2-carboxylic acid analogs as VGLUT inhibitors has not been published. However, the principles of rational drug design for VGLUT can be effectively illustrated by examining a well-characterized series of related inhibitors. The following case study on Congo Red analogs provides critical insights into the pharmacophore of VGLUT inhibitors, which can guide the design of novel compounds based on the title scaffold.[9]

Case Study: SAR of Congo Red Analogs as VGLUT Inhibitors

Congo Red is a known azo-dye inhibitor of VGLUT.[9] Researchers have synthesized and tested a series of analogs to understand the structural requirements for potent inhibition. The core hypothesis is that potent inhibitors often contain two glutamate isosteres (negatively charged groups) separated by a specific distance, allowing them to interact with key residues within the transporter.[9][10]

Data Presentation: VGLUT Inhibition by Congo Red Analogs
Compound IDLinker GroupNumber of Glutamate Isosteres (ANS*)IC₅₀ (µM)[9]
CR (2b) Biphenyl20.6 ± 0.2
Analog 2a Phenyl2~0.3
Analog 2d Diphenyl Ether2Potent (IC₅₀ < 2.0)
Analog 2g 1,2-Diphenylethane2Potent (IC₅₀ < 2.0)
4-ANS None1Weak (>50)
Analog 3a-d Various1Weak to Moderate
ANS = 4-aminonaphthylsulfonic acid, which acts as a mimic of glutamate.

Expertise & Experience: Interpreting the SAR Data

  • Requirement for Two Isosteres: The most striking finding is the dramatic increase in potency when two glutamate isosteres (ANS groups) are present compared to just one. The single-isostere compound, 4-ANS, is a very weak inhibitor, while linking two of them together (as in Congo Red) increases potency by nearly 100-fold.[9] This strongly suggests that the inhibitor spans a binding site and interacts with at least two distinct points within the VGLUT protein.

  • Influence of the Linker: The nature of the linker connecting the two isosteres is critical.

    • A simple phenyl linker (Analog 2a ) resulted in the most potent compound in the series, with an IC₅₀ of approximately 300 nM.[9]

    • Slightly longer and more flexible linkers like diphenyl ether (Analog 2d ) and 1,2-diphenylethane (Analog 2g ) also produced potent inhibitors.[9]

    • This indicates that there is an optimal distance and geometry between the two negatively charged groups for maximal binding affinity.

Authoritative Grounding & Design Implications: Molecular modeling studies on a VGLUT2 homology model suggest that these dual-headed inhibitors span a channel in the transporter. The negatively charged sulfonate groups are proposed to form ionic interactions with key basic residues, such as Arginine 88 (R88) and Histidine 199 (H199), which are critical for binding.[9][10]

Causality in Experimental Design: For designing novel 5-Cyano-6-methylpyridine-2-carboxylic acid analogs, this SAR data provides a clear directive:

  • Dimerization Strategy: Dimerizing the core scaffold with various linkers is a rational approach to significantly enhance potency. The carboxylic acid would serve as the glutamate isostere.

  • Linker Optimization: A medicinal chemistry campaign should focus on synthesizing dimers with linkers of varying length, rigidity, and polarity to probe the optimal geometry for VGLUT binding. The success of the phenyl, diphenyl ether, and diphenylethane linkers in the Congo Red series provides an excellent starting point.

Section 4: Visualizations

Diagram 1: VGLUT Mechanism and Inhibition

VGLUT_Mechanism cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VGLUT { N-Terminus | VGLUT Transporter | C-Terminus} Lumen Vesicle Lumen (High [H+], Low [Glu]) VGLUT->Lumen ATPase V-ATPase ATPase->Lumen H+ Glutamate Glutamate (Glu) Glutamate->VGLUT Transport Inhibitor 5-CN-6-Me-Pyr-2-COOH Analog Inhibitor->VGLUT Inhibition caption VGLUT uses a proton gradient to load glutamate into vesicles. Inhibitors block this transport.

Caption: VGLUT uses a proton gradient to load glutamate into vesicles. Inhibitors block this transport.

Diagram 2: Experimental Workflow for VGLUT Uptake Assay

Assay_Workflow start Start: Prepare Reagents prep_vesicles Aliquot Synaptic Vesicles (50 µg) + Test Compound/Vehicle (Total Volume = 80 µL) start->prep_vesicles pre_incubate Pre-incubate 10 min @ 30°C prep_vesicles->pre_incubate initiate Initiate Uptake: Add 20 µL [3H]Glu/ATP Mix pre_incubate->initiate incubate Incubate 10 min @ 30°C initiate->incubate terminate Terminate: Add 1 mL Ice-Cold Wash Buffer incubate->terminate filter_wash Rapid Filtration & Washing (3x with 3 mL Wash Buffer) terminate->filter_wash quantify Add Scintillation Fluid & Count CPM filter_wash->quantify analyze Data Analysis: Calculate Specific Uptake & IC50 quantify->analyze end End analyze->end caption Workflow for the [3H]L-glutamate vesicular uptake assay.

Sources

The Strategic Utility of 5-Cyano-6-methylpyridine-2-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and functional molecules. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in a myriad of biologically active compounds and functional materials. This guide provides an in-depth exploration of 5-Cyano-6-methylpyridine-2-carboxylic acid, a versatile building block whose unique constellation of functional groups offers a powerful platform for molecular diversification and the targeted design of complex chemical entities.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and field-proven protocols. We will delve into the synthetic pathways to access this key intermediate, explore its reactivity, and provide step-by-step instructions for its derivatization, all while grounding our discussion in the principles of mechanistic organic chemistry.

The Molecular Architecture: A Trifecta of Reactive Sites

5-Cyano-6-methylpyridine-2-carboxylic acid presents a unique trifunctionalized scaffold, offering three distinct points for chemical modification. The interplay of the carboxylic acid, the cyano group, and the methyl group on the pyridine ring allows for a diverse range of chemical transformations.

  • The Carboxylic Acid (C2-position): This group is a primary handle for amide bond formation and esterification, enabling the facile introduction of a wide array of substituents and the construction of libraries of compounds for structure-activity relationship (SAR) studies.

  • The Cyano Group (C5-position): The electron-withdrawing nature of the nitrile influences the reactivity of the pyridine ring. It can also be transformed into other valuable functional groups, such as an amide, a carboxylic acid, or a primary amine, further expanding the synthetic possibilities.

  • The Methyl Group (C6-position): While seemingly simple, the methyl group can be a site for further functionalization through oxidation or other C-H activation strategies, offering an additional vector for molecular elaboration.

The strategic positioning of these groups on the pyridine core creates a building block with significant potential for the synthesis of complex molecules with tailored properties.

Synthetic Access to the Core Scaffold

While a direct, one-pot synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid is not prominently featured in the literature, a plausible and robust synthetic strategy can be devised based on established transformations of pyridine derivatives. A logical retrosynthetic analysis suggests a pathway involving the cyanation of a lutidine precursor followed by selective oxidation.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow start 2,6-Lutidine n_oxide 2,6-Lutidine N-oxide start->n_oxide Oxidation (e.g., m-CPBA) cyano_lutidine 5-Cyano-2,6-lutidine n_oxide->cyano_lutidine Cyanation (e.g., TMSCN, Benzoyl Chloride) target 5-Cyano-6-methylpyridine- 2-carboxylic acid cyano_lutidine->target Selective Oxidation (e.g., KMnO4, SeO2) Amide_Coupling_Mechanism cluster_0 Activation cluster_1 Coupling Acid R-COOH ActiveEster Activated O-Acylisourea Acid->ActiveEster + HATU, DIPEA HATU HATU Amide R-CONH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule or similar pyridine derivatives. We will address common challenges encountered during its synthesis, providing expert insights, detailed protocols, and robust troubleshooting strategies to ensure the successful and efficient production of this valuable chemical intermediate.

Synthetic Pathway Overview

The synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. While several routes are conceivable, a common and logical laboratory-scale approach involves the selective hydrolysis of a dinitrile precursor, 6-methylpyridine-2,5-dicarbonitrile . This precursor can be synthesized from commercially available starting materials like 2-amino-6-methylpyridine.

The critical final step, and the primary focus of this guide, is the selective hydrolysis of the cyano group at the 2-position, which is more susceptible to hydrolysis than the one at the 5-position due to electronic effects and potential chelation with the pyridine nitrogen. This step is typically performed under controlled basic or acidic conditions.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Target Synthesis & Purification A 2-Amino-6-methylpyridine B Diazotization & Sandmeyer Reaction (e.g., NaNO₂, HCl, CuCN) A->B Step 1 C Introduction of 5-Cyano Group (e.g., Halogenation -> Cyanation) A->C Alternative Step 1 D 6-Methylpyridine-2,5-dicarbonitrile B->D C->D E Selective Hydrolysis (e.g., NaOH, H₂O, Heat) D->E F 5-Cyano-6-methylpyridine- 2-carboxylic acid (Crude) E->F G Work-up & Neutralization (pH adjustment to isoelectric point) F->G H Purification (Recrystallization) G->H I Final Product & Analysis H->I

Caption: General workflow for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid.

Troubleshooting Guide: Selective Hydrolysis

This section addresses specific issues you may encounter during the selective hydrolysis of 6-methylpyridine-2,5-dicarbonitrile.

Q1: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What should I do?

Answer: A stalled reaction is typically due to insufficient activation energy, poor reagent stoichiometry, or low solubility of the starting material.

  • Causality & Explanation: The hydrolysis of an aromatic nitrile is an equilibrium-driven process that requires sufficient energy to overcome the activation barrier. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. If the temperature is too low or the base concentration is insufficient, this nucleophilic attack will be slow or negligible. The dinitrile precursor may also have limited solubility in purely aqueous media, reducing the effective concentration.

  • Recommended Actions:

    • Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress carefully. Refluxing is often required for complete conversion.[1]

    • Verify Base Stoichiometry: Ensure at least one, and preferably 1.1-1.5 equivalents, of a strong base (e.g., NaOH, KOH) is used. The reaction consumes the base, and an inadequate amount will lead to stalling.

    • Modify Solvent System: If solubility is an issue, consider adding a co-solvent like ethanol or isopropanol to the aqueous medium. This can improve the dissolution of the starting material without significantly interfering with the hydrolysis.

    • Check Reagent Purity: Verify the purity and concentration of your base solution. Old solutions of NaOH can absorb atmospheric CO₂ and lose strength.

Q2: I've isolated a product, but my NMR and Mass Spec data suggest I have the intermediate, 5-Cyano-6-methylpicolinamide. How do I drive the reaction to the carboxylic acid?

Answer: The formation of the amide is a clear indication of incomplete hydrolysis. The hydrolysis of a nitrile proceeds through an amide intermediate, and forcing the reaction to completion requires more stringent conditions.

  • Causality & Explanation: The second step of hydrolysis, converting the amide to the carboxylate, has a higher activation energy than the first step (nitrile to amide). The stability of the amide intermediate can cause it to be the major product under milder conditions.

  • Recommended Actions:

    • Increase Reaction Time and/or Temperature: The most straightforward solution is to prolong the reaction time at the current temperature or increase the temperature further. Monitor by HPLC to track the disappearance of the amide peak and the appearance of the acid peak.[2]

    • Increase Base Concentration: A higher concentration of hydroxide ions can more effectively promote the hydrolysis of the amide. You can increase the molarity of your base solution or add more equivalents.

    • Switch to Acidic Hydrolysis: If basic hydrolysis proves difficult, consider acidic conditions. Refluxing the amide intermediate in a strong acid like 6M HCl or 50% H₂SO₄ will effectively hydrolyze it to the carboxylic acid.[3] Be aware that this may require re-optimization to avoid hydrolysis of the second nitrile group.

Q3: My final product is contaminated with a significant amount of 6-methylpyridine-2,5-dicarboxylic acid. How can I prevent this over-hydrolysis?

Answer: The formation of the dicarboxylic acid indicates that your reaction conditions are too harsh, causing the hydrolysis of both nitrile groups.

  • Causality & Explanation: While the C2-nitrile is more reactive, the C5-nitrile will also hydrolyze under sufficiently forcing conditions (high temperature, high base concentration, long reaction times). Achieving selectivity is a kinetic game; you must stop the reaction after the first nitrile has reacted but before the second one does.

  • Recommended Actions:

    • Reduce Reaction Temperature: This is the most critical parameter. Lower the temperature by 10-20 °C to decrease the rate of the second hydrolysis reaction more significantly than the first.

    • Limit Reaction Time: Implement strict reaction monitoring using an appropriate analytical technique (e.g., HPLC). Quench the reaction as soon as the desired product reaches its maximum concentration, before significant di-acid formation occurs.

    • Use a Milder Base: Consider using a weaker base like Na₂CO₃ or K₂CO₃, which may provide greater selectivity, albeit at the cost of a longer reaction time.

Q4: During workup and purification, I'm getting very low recovery of my product. Where is it going?

Answer: Low recovery is often due to improper pH adjustment during workup or the zwitterionic nature of the product leading to high solubility in the aqueous phase.

  • Causality & Explanation: As an amino acid analog, 5-Cyano-6-methylpyridine-2-carboxylic acid is amphoteric. It can exist as a cation, a zwitterion, or an anion depending on the pH. Its lowest water solubility occurs at its isoelectric point (pI). If the pH is too low or too high during neutralization, the product will remain in solution as a charged salt.[4]

  • Recommended Actions:

    • Precise pH Control: After hydrolysis, cool the reaction mixture in an ice bath and slowly add acid (e.g., 6M HCl) with vigorous stirring. Monitor the pH carefully with a calibrated pH meter. The product will precipitate out at its isoelectric point, which for similar pyridine carboxylic acids is typically in the pH range of 2.5-4.0.[1] Adjust the pH dropwise in this range to maximize precipitation.

    • Salting Out: If the product remains partially soluble, add a saturated solution of NaCl to the aqueous mixture. This can decrease the solubility of the organic product and promote further precipitation.

    • Solvent Extraction: Before discarding the aqueous filtrate, attempt to extract it with a polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. While often difficult, some product may be recovered this way.

    • Recrystallization Solvent: For purification, use a solvent system where the product has high solubility at high temperatures but low solubility at room temperature or below. Common choices include water, ethanol/water mixtures, or acetic acid.[5]

Problem Summary Primary Cause(s) Recommended Solution(s)
Reaction Stalled Low temperature, insufficient base, poor solubilityIncrease temperature, add more base, use a co-solvent (e.g., ethanol)
Amide Intermediate Incomplete hydrolysis (insufficient time/temp)Increase reaction time/temperature, increase base concentration
Di-acid Formation Over-hydrolysis (conditions too harsh)Reduce temperature, carefully monitor and shorten reaction time
Low Purification Yield Incorrect pH for precipitation, high aqueous solubilityCarefully adjust pH to isoelectric point (2.5-4.0), salting out, recrystallize

Frequently Asked Questions (FAQs)

Q: What is the most critical safety precaution for this synthesis? A: The primary safety concern is the handling of cyanide-containing compounds (the dinitrile precursor) and the potential for generating hydrogen cyanide (HCN) gas. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Acidification of any solution containing residual cyanide ions will liberate toxic HCN gas. Therefore, the initial acidification during workup should be done slowly and cautiously within the fume hood. Always have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use.

Q: How can I best monitor the reaction progress? A: High-Performance Liquid Chromatography (HPLC) is the most reliable method. It allows for the quantitative tracking of the starting dinitrile, the intermediate amide, the desired carboxylic acid product, and the di-acid byproduct. A typical method would use a C18 reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment, but co-elution of the highly polar species can make it difficult to interpret accurately.

Q: What are the expected NMR and IR spectral features for the final product? A: For 5-Cyano-6-methylpyridine-2-carboxylic acid:

  • ¹H NMR: Expect signals for the methyl group (singlet, ~2.5-2.8 ppm), and two aromatic protons on the pyridine ring (doublets, ~8.0-9.0 ppm). The carboxylic acid proton is a broad singlet and may be exchanged with D₂O.

  • ¹³C NMR: Expect signals for the methyl carbon, the nitrile carbon (~115-120 ppm), the carboxylic acid carbon (~165-170 ppm), and the pyridine ring carbons.

  • FTIR: Look for a sharp peak for the C≡N stretch (~2220-2240 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a strong C=O stretch (~1700-1730 cm⁻¹).

Detailed Experimental Protocol: Selective Hydrolysis

This protocol is a representative procedure and may require optimization based on your specific setup and precursor purity.

Protocol_Flow A 1. Setup & Reagents - Round-bottom flask - Reflux condenser - Stir bar - 6-Methylpyridine-2,5-dicarbonitrile (1.0 eq) - 3M NaOH (aq) (1.2 eq) B 2. Reaction - Combine reagents - Heat to reflux (e.g., 100-110°C) - Monitor via HPLC every 2 hours A->B C 3. Quenching & Work-up - Cool to 0°C (ice bath) - Slowly add 6M HCl to pH ~3.0 - Stir for 1 hour at 0°C B->C Upon completion D 4. Isolation - Collect precipitate via vacuum filtration - Wash with cold deionized water - Wash with cold ethanol C->D E 5. Purification & Analysis - Recrystallize from ethanol/water - Dry under vacuum - Characterize (NMR, MS, HPLC) D->E

Caption: Step-by-step experimental workflow for the selective hydrolysis reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-methylpyridine-2,5-dicarbonitrile (1.0 eq) in deionized water.

  • Hydrolysis: Add a 3M aqueous solution of sodium hydroxide (1.2 eq). Heat the mixture to reflux (approximately 105 °C) with vigorous stirring.

  • Monitoring: Withdraw small aliquots from the reaction mixture periodically (e.g., every 2 hours), neutralize, and analyze by HPLC to monitor the consumption of starting material and the formation of the product and byproducts. Continue reflux until the optimal yield of the desired product is achieved (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C. Slowly and carefully add 6M hydrochloric acid dropwise with continuous stirring to adjust the pH to approximately 3.0. A thick precipitate should form.

  • Isolation: Stir the cold slurry for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts, followed by a wash with cold ethanol to remove organic impurities.

  • Purification: Dry the crude product. For further purification, recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum to a constant weight.

References

  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • European Patent Office. (2011). EP 2428505 B1 - Process for producing pyridine carboxylic acids.
  • Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 555-566. [Link]

  • Google Patents. (1998).
  • Wikipedia. Sandmeyer reaction. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

Technical Support Center: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 5-Cyano-6-methylpyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the identification and mitigation of reaction byproducts. Our goal is to equip you with the expertise to optimize your synthetic protocols, ensure the integrity of your results, and accelerate your research.

Part 1: Troubleshooting Guide - Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid, particularly when proceeding via the hydrolysis of a dinitrile precursor.

Question 1: My final product shows a lower than expected purity, and I observe multiple spots on my TLC analysis. What are the likely impurities?

Answer:

When synthesizing 5-Cyano-6-methylpyridine-2-carboxylic acid, particularly through the common route of hydrolyzing a dinitrile precursor like 2,5-dicyano-6-methylpyridine, several byproducts can arise. The most common culprits are:

  • 5-Cyano-6-methylpyridine-2-carboxamide: This is a result of incomplete hydrolysis of the nitrile group at the 2-position. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid.[1]

  • 6-Methylpyridine-2,5-dicarboxylic acid: This occurs if both nitrile groups are hydrolyzed to carboxylic acids.

  • 5-Cyano-6-methylpyridine: This byproduct can form if decarboxylation of the target molecule occurs, which is a known side reaction for pyridine-2-carboxylic acids, especially under harsh thermal conditions.[2][3]

  • Unreacted Starting Material: Residual 2,5-dicyano-6-methylpyridine may also be present if the reaction has not gone to completion.

To identify these byproducts, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 2: How can I minimize the formation of the amide byproduct (5-Cyano-6-methylpyridine-2-carboxamide)?

Answer:

The formation of the amide intermediate is a kinetic issue. To drive the reaction to the desired carboxylic acid, you should consider the following adjustments to your protocol:

  • Reaction Time: Extend the reaction time to ensure the complete hydrolysis of the amide. Monitor the reaction progress by TLC or HPLC until the starting material and amide intermediate are no longer detectable.

  • Temperature: Increasing the reaction temperature can accelerate the hydrolysis of the amide. However, be cautious as excessively high temperatures can promote decarboxylation. A carefully controlled temperature optimization study is recommended.

  • Reagent Concentration: Ensure a sufficient excess of the hydrolyzing agent (acid or base) is used. For acidic hydrolysis, strong acids like sulfuric acid or hydrochloric acid are typically employed. For basic hydrolysis, sodium hydroxide or potassium hydroxide are common choices.[4][5]

Workflow for Minimizing Amide Byproduct:

cluster_0 Problem: Amide Byproduct Formation cluster_1 Troubleshooting Steps cluster_2 Outcome Amide_Detected Amide byproduct detected in product mixture Extend_Time Increase Reaction Time Amide_Detected->Extend_Time Primary Action Increase_Temp Increase Reaction Temperature Extend_Time->Increase_Temp If still present Pure_Product Minimized Amide Byproduct, Higher Purity Product Extend_Time->Pure_Product Increase_Reagent Increase Hydrolyzing Agent Concentration Increase_Temp->Increase_Reagent If still present Increase_Temp->Pure_Product Increase_Reagent->Pure_Product

Caption: Troubleshooting workflow for minimizing amide byproduct formation.

Question 3: I am observing a significant amount of the decarboxylated byproduct (5-Cyano-6-methylpyridine). How can I prevent this?

Answer:

Decarboxylation of pyridine-2-carboxylic acids is often thermally induced. The zwitterionic form of the molecule can facilitate this process.[3] To mitigate decarboxylation:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If high temperatures are necessary for hydrolysis, try to use the lowest effective temperature for the shortest possible duration.

  • pH Control during Work-up: During the acidification step to precipitate the product, avoid strongly acidic conditions and localized overheating that can occur upon addition of acid. It is advisable to cool the reaction mixture before and during acidification.

  • Purification Method: When purifying the final product, consider methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures or column chromatography.

Table 1: Recommended Reaction Condition Adjustments to Minimize Byproducts

Byproduct ObservedParameter to AdjustRecommended ActionRationale
Amide IntermediateReaction TimeIncrease durationDrives the two-step hydrolysis to completion.[1]
Amide IntermediateTemperatureModerate increaseIncreases reaction rate, but monitor for decarboxylation.
Amide IntermediateReagent Molar RatioIncrease excess of acid/baseEnsures complete reaction of the nitrile and amide.
Decarboxylated ProductTemperatureDecrease temperatureMinimizes thermal decomposition of the product.[3]
Decarboxylated ProductpH during Work-upControlled acidification at low temp.Avoids localized hot spots that can induce decarboxylation.
Dicarboxylic AcidStoichiometry of Starting MaterialUse a precursor with a protected 5-position group if possibleIf starting from a dinitrile, this is an inherent possibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid?

A1: A common laboratory-scale synthesis involves the selective hydrolysis of a dinitrile precursor.

Experimental Protocol: Selective Hydrolysis of 2,5-Dicyano-6-methylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dicyano-6-methylpyridine in a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to a carefully controlled temperature (e.g., 80-90 °C). The exact temperature and time will need to be optimized for your specific setup.

  • Monitoring: Monitor the reaction progress periodically using TLC or HPLC to observe the disappearance of the starting material and the formation of the product, while minimizing the formation of the dicarboxylic acid byproduct.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully pour the cooled mixture onto crushed ice.

  • Precipitation: Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated sodium hydroxide solution) while keeping the solution cool. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Q2: What analytical methods are best for monitoring the reaction and assessing final product purity?

A2: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can often provide good separation of the starting material, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile is a good starting point for method development.[6]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the molecular weights of the product and any byproducts, confirming their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

Q3: How can I effectively purify the crude 5-Cyano-6-methylpyridine-2-carboxylic acid?

A3: The primary method for purification is recrystallization.

  • Solvent Selection: The ideal solvent system will dissolve the product at an elevated temperature but have low solubility for the product at room temperature or below. It should also have a different solubility profile for the byproducts. Common solvents for recrystallizing pyridine carboxylic acids include water, ethanol, methanol, or mixtures thereof.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and then filter it. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For challenging separations, column chromatography on silica gel can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid is often effective.

Reaction and Byproduct Formation Pathway:

Starting_Material 2,5-Dicyano-6-methylpyridine Amide_Intermediate 5-Cyano-6-methylpyridine-2-carboxamide Starting_Material->Amide_Intermediate Incomplete Hydrolysis (Position 2) Dicarboxylic_Acid 6-Methylpyridine-2,5-dicarboxylic acid Starting_Material->Dicarboxylic_Acid Hydrolysis (Positions 2 & 5) Target_Product 5-Cyano-6-methylpyridine-2-carboxylic acid Amide_Intermediate->Target_Product Complete Hydrolysis (Position 2) Decarboxylated_Product 5-Cyano-6-methylpyridine Target_Product->Decarboxylated_Product Decarboxylation (Heat)

Caption: Synthetic pathway and potential byproduct formation.

References

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Google Patents.
  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5843-5854. Available at: [Link]

  • Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • EP2428505B1 - Process for producing pyridine carboxylic acids. Google Patents.
  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4209. Available at: [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Bull, J. A., et al. (2006). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 106(8), 3159-3209. Available at: [Link]

  • Pyridines. University of Nairobi. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4983. Available at: [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1500. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]

  • US8492583B2 - Process for purification of aromatic carboxylic acids. Google Patents.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. (2007). Inorganica Chimica Acta, 360(6), 1971-1978. Available at: [Link]

  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. (1970). The Journal of Organic Chemistry, 35(11), 3840-3842. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • 6-Methylpyridine-2-carboxylic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

5-Cyano-6-methylpyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, while seemingly straightforward, can be fraught with challenges related to selectivity, competing reactions, and product purification. This guide will focus on two common synthetic pathways and the typical side reactions associated with each, providing you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, their probable causes, and actionable solutions.

Route 1: Selective Oxidation of 3-Cyano-2,6-lutidine

A common approach to synthesizing the target molecule is the selective oxidation of one of the methyl groups of 3-cyano-2,6-lutidine. Potassium permanganate (KMnO₄) is a frequently used oxidant for this transformation.

Issue 1: Low Yield of the Desired Carboxylic Acid and Formation of Multiple Byproducts

  • Observation: After the oxidation reaction, you observe a complex mixture of products, with only a small amount of the desired 5-cyano-6-methylpyridine-2-carboxylic acid. You may also notice the formation of a significant amount of black manganese dioxide (MnO₂) precipitate.

  • Probable Causes:

    • Over-oxidation: The methyl group at the 6-position might also be oxidized, leading to the formation of 6-methylpyridine-2,5-dicarboxylic acid.

    • Ring Degradation: Strong oxidizing conditions can lead to the cleavage of the pyridine ring, resulting in the formation of smaller, highly oxidized fragments, carbon dioxide, and ammonia. This is particularly prevalent in acidic media where permanganate is a very strong oxidant.

    • Incomplete Reaction: The starting material, 3-cyano-2,6-lutidine, may remain unreacted due to insufficient oxidant or non-optimal reaction conditions.

  • Solutions:

    • Control of Stoichiometry: Carefully control the molar equivalents of KMnO₄. Start with a sub-stoichiometric amount and gradually increase it based on reaction monitoring (e.g., by TLC or LC-MS).

    • Temperature Management: Maintain a low and consistent reaction temperature. Exothermic reactions with KMnO₄ can lead to runaway conditions and increased side product formation.

    • pH Control: Perform the oxidation under neutral or slightly alkaline conditions. While the reaction may be slower, it is generally more selective and reduces the risk of pyridine ring degradation.

    • Slow Addition of Oxidant: Add the KMnO₄ solution dropwise to the reaction mixture to maintain better control over the reaction rate and temperature.

Issue 2: The Product is Contaminated with 6-Methylpyridine-2,5-dicarboxylic acid

  • Observation: Your final product shows the presence of a dicarboxylic acid impurity, which can be difficult to separate due to similar polarities.

  • Probable Cause: The methyl group at the 6-position is also susceptible to oxidation, especially with excess oxidant or prolonged reaction times.

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to a satisfactory level, even if some starting material remains, to prevent further oxidation of the desired product.

    • Purification Strategy: If the dicarboxylic acid does form, purification can be achieved by fractional crystallization or preparative HPLC. The difference in the pKa values of the two carboxylic acid groups might also be exploited for separation by careful pH-controlled extraction.

Route 2: Hydrolysis of a Nitrile Precursor

Another synthetic strategy involves the hydrolysis of a nitrile group at the 2-position of a suitable precursor.

Issue 3: Incomplete Hydrolysis and Formation of the Amide Intermediate

  • Observation: Your product mixture contains a significant amount of 5-cyano-6-methylpyridine-2-carboxamide.

  • Probable Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1] Insufficiently harsh reaction conditions (e.g., low temperature, short reaction time, or insufficiently concentrated acid/base) can lead to the accumulation of this intermediate.

  • Solutions:

    • Increase Reaction Severity: For acidic hydrolysis, use a more concentrated acid (e.g., concentrated HCl or H₂SO₄) and increase the reaction temperature and duration. For basic hydrolysis, use a higher concentration of base (e.g., NaOH or KOH) and prolong the reflux time.[2]

    • Monitoring: Track the disappearance of the amide intermediate by TLC or LC-MS to determine the optimal reaction time.

Issue 4: Hydrolysis of the Cyano Group at the 5-Position

  • Observation: Besides the desired product, you detect the formation of 6-methylpyridine-2,5-dicarboxylic acid or its corresponding amide-acid.

  • Probable Cause: The cyano group at the 5-position can also be hydrolyzed under the reaction conditions, especially under harsh acidic or basic conditions required for the hydrolysis of the 2-cyano group.

  • Solutions:

    • Milder Conditions: Explore milder hydrolysis conditions. For example, using a mixture of an acid and a co-solvent at a moderate temperature might provide better selectivity.

    • Enzymatic Hydrolysis: Consider using a nitrilase enzyme that may offer higher selectivity for the hydrolysis of the 2-cyano group over the 5-cyano group.

    • Protecting Group Strategy: If selectivity remains a challenge, consider a synthetic route where the carboxylic acid at the 2-position is introduced via a different functional group that can be transformed under conditions that do not affect the 5-cyano group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of permanganate oxidation of the methyl group?

A1: The oxidation of a methyl group on a pyridine ring by potassium permanganate is a complex multi-step process. It is generally accepted to proceed through a series of oxidative intermediates, starting with the formation of an alcohol, then an aldehyde, and finally the carboxylic acid. The reaction involves the transfer of oxygen atoms from the permanganate ion to the carbon atom of the methyl group. Under harsh conditions, the pyridine ring can also be attacked, leading to degradation.

Q2: Why is the hydrolysis of the 2-cyano group challenging in the presence of a 5-cyano group?

A2: The electronic properties of the pyridine ring influence the reactivity of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the electrophilicity of the carbon atoms of the cyano groups. The relative positions of the cyano groups to the ring nitrogen and to each other will determine their susceptibility to nucleophilic attack by water or hydroxide ions during hydrolysis. Achieving selective hydrolysis often requires careful optimization of reaction conditions.

Q3: Can I use other oxidizing agents besides KMnO₄ for the selective oxidation of 3-cyano-2,6-lutidine?

A3: Yes, other oxidizing agents can be considered. For example, nitric acid or catalytic oxidation with air over a suitable catalyst are used for the industrial production of some pyridine carboxylic acids.[3][4] However, for laboratory-scale synthesis, these methods may require specialized equipment. Other reagents like selenium dioxide (SeO₂) are known for the oxidation of methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid in a separate step. This two-step approach might offer better control and selectivity.

Q4: How can I effectively purify the final product, 5-Cyano-6-methylpyridine-2-carboxylic acid?

A4: Purification of pyridine carboxylic acids often involves the following steps:

  • Acid-Base Extraction: The amphoteric nature of the product allows for purification by acid-base extraction. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified product is a common strategy.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) can be very effective in removing minor impurities.

  • Treatment with Activated Carbon: To remove colored impurities, the product can be dissolved in a suitable solvent and treated with activated carbon before filtration and recrystallization.[3][5]

Experimental Protocols

Protocol 1: Selective Oxidation of 3-Cyano-2,6-lutidine with KMnO₄
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyano-2,6-lutidine (1.0 eq.) in a mixture of water and a suitable co-solvent like pyridine or t-butanol.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0-2.5 eq.) in water. Add the KMnO₄ solution dropwise to the stirred solution of the starting material over several hours, maintaining the reaction temperature between 0-5 °C with an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a small amount of ethanol or sodium bisulfite to destroy any excess KMnO₄. Filter the mixture to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. The desired product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 2: Hydrolysis of 2,5-Dicyano-6-methylpyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dicyano-6-methylpyridine (1.0 eq.) in a 6 M solution of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain it for the required time (monitor by TLC or LC-MS for the disappearance of the starting material and the amide intermediate).

  • Isolation: After cooling to room temperature, the product may precipitate. If not, carefully neutralize the solution with a base like sodium hydroxide to a pH of 3-4 to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Diagram 1: Synthetic Pathways to 5-Cyano-6-methylpyridine-2-carboxylic acid

G cluster_0 Route 1: Selective Oxidation cluster_1 Route 2: Nitrile Hydrolysis 3-Cyano-2,6-lutidine 3-Cyano-2,6-lutidine 5-Cyano-6-methylpyridine-2-carboxylic acid_R1 5-Cyano-6-methylpyridine- 2-carboxylic acid 3-Cyano-2,6-lutidine->5-Cyano-6-methylpyridine-2-carboxylic acid_R1 [O] (e.g., KMnO4) Controlled Conditions 6-Methylpyridine-2,5-dicarboxylic acid 6-Methylpyridine-2,5-dicarboxylic acid (Over-oxidation Side Product) 3-Cyano-2,6-lutidine->6-Methylpyridine-2,5-dicarboxylic acid Excess [O] Harsh Conditions Ring Degradation Products Ring Degradation Products (Side Products) 3-Cyano-2,6-lutidine->Ring Degradation Products Excess [O] Harsh Conditions 2,5-Dicyano-6-methylpyridine 2,5-Dicyano-6-methylpyridine 5-Cyano-6-methylpyridine-2-carboxamide 5-Cyano-6-methylpyridine-2-carboxamide (Intermediate/Side Product) 2,5-Dicyano-6-methylpyridine->5-Cyano-6-methylpyridine-2-carboxamide H3O+ or OH- Mild Conditions 6-Methylpyridine-2,5-dicarboxylic acid_amide 6-Methylpyridine-2,5-dicarboxylic acid or Amide-acid (Side Product) 2,5-Dicyano-6-methylpyridine->6-Methylpyridine-2,5-dicarboxylic acid_amide H3O+ or OH- Harsh Conditions (Non-selective) 5-Cyano-6-methylpyridine-2-carboxylic acid_R2 5-Cyano-6-methylpyridine- 2-carboxylic acid 5-Cyano-6-methylpyridine-2-carboxamide->5-Cyano-6-methylpyridine-2-carboxylic acid_R2 H3O+ or OH- Harsh Conditions G start Low Yield in Oxidation Reaction check_sm Check for Unreacted Starting Material start->check_sm check_overox Analyze for Over-oxidation (e.g., Dicarboxylic Acid) check_sm->check_overox No sol_sm Increase Oxidant Stoichiometry or Reaction Time check_sm->sol_sm Yes check_degradation Evidence of Ring Degradation? (e.g., Complex Mixture) check_overox->check_degradation No sol_overox Reduce Oxidant Stoichiometry & Monitor Reaction Closely check_overox->sol_overox Yes sol_degradation Lower Reaction Temperature & Use Milder pH Conditions check_degradation->sol_degradation Yes

Caption: Troubleshooting workflow for oxidation.

Quantitative Data Summary

ParameterRoute 1: OxidationRoute 2: Hydrolysis
Typical Yield 40-60% (highly dependent on conditions)70-90% (if selectivity is achieved)
Key Challenge Selectivity and over-oxidationSelective hydrolysis of the 2-cyano group
Common Impurities 3-Cyano-2,6-lutidine (unreacted), 6-methylpyridine-2,5-dicarboxylic acid5-Cyano-6-methylpyridine-2-carboxamide, 6-methylpyridine-2,5-dicarboxylic acid
Reaction Temperature 0-25 °C80-110 °C (Reflux)
Reaction Time 4-12 hours6-24 hours

References

  • This guide is a synthesis of established chemical principles and does not rely on a single source. The citations below provide further reading on specific topics.
  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Process for the preparation of substituted pyridines. (n.d.). Google Patents.
  • Oxidation of alkyl pyridines and alkyl quinolines. (n.d.). Google Patents.
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved January 24, 2026, from [Link]

  • KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3-CARBOXALDEHYDE IN ACIDIC MEDIA. (2013, August 5). TSI Journals. Retrieved January 24, 2026, from [Link]

  • One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. (n.d.). Journal of the Chemical Society, Faraday Transactions. Retrieved January 24, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • 2,6-Lutidine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

  • Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... (2024, July 18). YouTube. Retrieved January 24, 2026, from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). European Patent Office. Retrieved January 24, 2026, from [Link]

  • Permanganate oxidation reactions of DNA: perspective in biological studies. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.
  • (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2,6-Lutidine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 2,6-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. (2006, December 19). European Commission. Retrieved January 24, 2026, from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Analysis of Impurities in 5-Cyano-6-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the analysis of impurities in 5-Cyano-6-methylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of 5-Cyano-6-methylpyridine-2-carboxylic acid, providing a foundational understanding for your analytical approach.

Q1: What are the likely process-related impurities in 5-Cyano-6-methylpyridine-2-carboxylic acid?

A1: Based on common synthetic routes for substituted pyridine carboxylic acids, potential process-related impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials are a common source of impurities. For instance, in syntheses involving the oxidation of a methyl group to a carboxylic acid, the corresponding 2-methylpyridine precursor could be a potential impurity[1].

  • Intermediates: Incomplete conversion of intermediates to the final product can result in their presence in the final active pharmaceutical ingredient (API). A key potential intermediate impurity is the corresponding amide, 5-Cyano-6-methylpyridine-2-carboxamide, arising from incomplete hydrolysis of the nitrile group[2].

  • Byproducts: Side reactions during synthesis can generate various byproducts. For example, in reactions involving cyanopyridone derivatives, various substituted pyridones can be formed[3].

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps are also common impurities. These can include organic solvents like ethanol, methanol, or toluene, and reagents such as strong acids or bases[4][5].

Q2: What are the potential degradation products of 5-Cyano-6-methylpyridine-2-carboxylic acid?

A2: The stability of the molecule under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation) should be evaluated to identify potential degradation products. While specific degradation pathways for this molecule are not extensively published, general knowledge of pyridine carboxylic acids suggests potential degradation routes such as decarboxylation under thermal stress or hydrolysis of the cyano group to the corresponding amide and subsequently to the carboxylic acid under acidic or basic conditions.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection is the workhorse for separating and quantifying organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight and structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is crucial for the definitive identification and characterization of isolated impurities.

Troubleshooting Guides

This section provides practical, step-by-step guidance for resolving common issues encountered during the HPLC analysis of 5-Cyano-6-methylpyridine-2-carboxylic acid and its impurities.

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for the main component and impurities are showing significant tailing. What is the likely cause and how can I fix it?

  • Answer:

    • Causality: Peak tailing for acidic compounds like carboxylic acids is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. At a pH close to the pKa of the carboxylic acid, the analyte can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak distortion.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of 5-Cyano-6-methylpyridine-2-carboxylic acid. This will suppress the ionization of the carboxylic acid group, leading to a single, well-defined peak. The use of a buffer is highly recommended for stable pH control.

      • Use of an Ion-Pairing Reagent: Adding a small amount of an ion-pairing reagent, such as trifluoroacetic acid (TFA), to the mobile phase can help to mask the active silanol sites on the stationary phase and improve peak shape.

      • Column Selection: Consider using a column specifically designed for the analysis of polar compounds or one with end-capping to minimize silanol interactions.

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for my analytes are shifting between injections. What could be causing this instability?

  • Answer:

    • Causality: Fluctuating retention times are typically indicative of an unstable chromatographic system. This can be due to changes in mobile phase composition, flow rate, or column temperature.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mixing of mobile phase components can lead to shifts in retention.

      • Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A fluctuating pressure reading is often a sign of pump issues.

      • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A drifting baseline is a sign of an unequilibrated column.

      • Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

Issue 3: Ghost Peaks Appearing in the Chromatogram

  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of this contamination?

  • Answer:

    • Causality: Ghost peaks are typically caused by contamination in the HPLC system or the sample preparation process. This can include impurities in the mobile phase, carryover from previous injections, or contamination from sample vials or filters.

    • Troubleshooting Steps:

      • Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

      • System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent to remove any accumulated contaminants.

      • Injector Carryover: Implement a needle wash step in your injection sequence to minimize carryover from one sample to the next.

      • Sample Preparation: Use clean glassware and high-quality vials and filters to avoid introducing contaminants during sample preparation.

Experimental Protocols

Below are detailed, step-by-step methodologies for the analysis of impurities in 5-Cyano-6-methylpyridine-2-carboxylic acid.

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This protocol outlines a general reversed-phase HPLC method suitable for the separation and quantification of non-volatile organic impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
  • 5-Cyano-6-methylpyridine-2-carboxylic acid reference standard and sample
  • HPLC-grade acetonitrile and water
  • Phosphoric acid or trifluoroacetic acid (TFA) for pH adjustment

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a final concentration of 1 mg/mL.

4. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject a blank (diluent) to ensure a clean baseline.
  • Inject the standard solution to determine the retention time and response of the main peak.
  • Inject the sample solution to identify and quantify impurities.

5. Data Analysis:

  • Identify impurity peaks in the sample chromatogram based on their retention times relative to the main peak.
  • Quantify impurities using the area normalization method or by using reference standards for known impurities if available.
Protocol 2: LC-MS Method for Impurity Identification

This protocol provides a framework for identifying unknown impurities using LC-MS.

1. Instrumentation and Materials:

  • LC-MS system (e.g., with an electrospray ionization - ESI source)
  • C18 analytical column
  • Sample of 5-Cyano-6-methylpyridine-2-carboxylic acid containing impurities
  • LC-MS grade solvents (acetonitrile, water, formic acid)

2. LC-MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Similar to HPLC-UV method, optimized for separation
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive and Negative ESI
Mass Range 50-500 m/z

3. Analysis:

  • Perform an LC-MS analysis of the sample.
  • Acquire full scan mass spectra for all eluting peaks.
  • Perform fragmentation (MS/MS) experiments on the impurity peaks to obtain structural information.

4. Data Analysis:

  • Determine the molecular weight of each impurity from the full scan mass spectrum.
  • Propose potential structures for the impurities based on their fragmentation patterns and knowledge of the synthetic process.

Visualizations

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of impurities.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening & Quantification cluster_2 Identification of Unknowns cluster_3 Reporting Sample Bulk Drug Sample Dissolution Dissolution in Suitable Diluent Sample->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Quantification Quantify Known and Unknown Impurities HPLC_UV->Quantification LC_MS LC-MS Analysis Quantification->LC_MS MS_MS MS/MS Fragmentation LC_MS->MS_MS Structure_Elucidation Structure Elucidation MS_MS->Structure_Elucidation Report Final Impurity Profile Report Structure_Elucidation->Report

Caption: A typical workflow for the analysis of impurities.

Troubleshooting Decision Tree for HPLC

This decision tree provides a logical approach to troubleshooting common HPLC issues.

HPLC_Troubleshooting Start HPLC Issue Detected PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No CheckpH Adjust Mobile Phase pH PeakShape->CheckpH Yes GhostPeaks Ghost Peaks? RetentionTime->GhostPeaks No CheckMobilePhase Check Mobile Phase Prep RetentionTime->CheckMobilePhase Yes CheckSolvents Use High-Purity Solvents GhostPeaks->CheckSolvents Yes CheckColumn Check Column Condition CheckpH->CheckColumn CheckOverload Reduce Sample Concentration CheckColumn->CheckOverload CheckPump Inspect Pump CheckMobilePhase->CheckPump CheckTemp Ensure Stable Temperature CheckPump->CheckTemp CleanSystem Flush HPLC System CheckSolvents->CleanSystem CheckCarryover Optimize Needle Wash CleanSystem->CheckCarryover

Caption: A decision tree for troubleshooting HPLC issues.

References

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • ORCA - Cardiff University. (n.d.). Morpholin-4-ium azanide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Cyano-6-methylpyridine-2-carboxylic acid: A Scaffold of Latent Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of 5-Cyano-6-methylpyridine-2-carboxylic acid, a molecule poised at the intersection of several key functional motifs. While direct, peer-reviewed literature on this specific compound is notably scarce, a comprehensive examination of its structural analogs and the foundational chemistry of its constituent parts allows us to construct a robust understanding of its potential properties, synthetic routes, and applications. This guide is intended to serve as a launchpad for further investigation into this promising, yet underexplored, chemical entity.

The Architectural Significance of 5-Cyano-6-methylpyridine-2-carboxylic acid

The structure of 5-Cyano-6-methylpyridine-2-carboxylic acid is a compelling tapestry of functional groups, each contributing to its unique chemical character. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, crucial for molecular recognition in biological systems. The carboxylic acid at the 2-position is a strong hydrogen bond donor and acceptor, and its acidity allows for ionic interactions. The cyano group at the 5-position is a potent electron-withdrawing group, influencing the electronic distribution of the pyridine ring and potentially serving as a key interaction point with biological targets. Finally, the methyl group at the 6-position introduces steric bulk and lipophilicity, which can be tailored to fine-tune binding selectivity and pharmacokinetic properties.

A Proposed Synthetic Pathway: Leveraging Established Methodologies

A plausible and efficient synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid can be extrapolated from established methods for the synthesis of pyridine carboxylic acids, particularly the hydrolysis of a cyanopyridine precursor. A general and robust method involves the hydrolysis of a nitrile group, which can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of 5-Cyano-6-methylpyridine-2-carboxylic acid

Objective: To synthesize 5-Cyano-6-methylpyridine-2-carboxylic acid via hydrolysis of a suitable cyanopyridine precursor.

Materials:

  • 2,5-dicyano-6-methylpyridine (hypothetical precursor)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100g of 2,5-dicyano-6-methylpyridine and 200g of deionized water.

  • Hydrolysis: Begin stirring the mixture and warm to 50°C. Slowly add 128.2g of 30% aqueous sodium hydroxide to the flask. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Neutralization: After the reaction is complete, cool the reaction mixture to 20°C. Carefully add 30% hydrochloric acid to adjust the pH of the solution to approximately 2.5. This will protonate the carboxylate to form the desired carboxylic acid.

  • Isolation and Purification: The resulting precipitate of 5-Cyano-6-methylpyridine-2-carboxylic acid can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Causality of Experimental Choices:

  • Alkaline Hydrolysis: The use of sodium hydroxide provides a strong nucleophile (hydroxide ion) to attack the electrophilic carbon of the nitrile group, initiating the hydrolysis.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the hydrolysis to proceed to completion in a reasonable timeframe.

  • Acidification: The addition of hydrochloric acid is crucial to neutralize the sodium salt of the carboxylic acid formed during the basic hydrolysis, leading to the precipitation of the free carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product precursor 2,5-dicyano-6-methylpyridine hydrolysis Alkaline Hydrolysis (Reflux) precursor->hydrolysis naoh NaOH (aq) naoh->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 5-Cyano-6-methylpyridine- 2-carboxylic acid recrystallization->product

Proposed synthetic workflow for 5-Cyano-6-methylpyridine-2-carboxylic acid.

Comparative Analysis with Structural Analogs

To appreciate the unique potential of 5-Cyano-6-methylpyridine-2-carboxylic acid, a comparison with its closest structural analogs is instructive. The following table summarizes the available data for the target compound and two key comparators: 6-Methylpyridine-2-carboxylic acid (lacking the cyano group) and 6-Cyano-2-pyridinecarboxylic acid (lacking the methyl group).

Property5-Cyano-6-methylpyridine-2-carboxylic acid6-Methylpyridine-2-carboxylic acid6-Cyano-2-pyridinecarboxylic acid
Molecular Formula C₈H₆N₂O₂[1]C₇H₇NO₂[2]C₇H₄N₂O₂
Molecular Weight 162.15 g/mol 137.14 g/mol [2]148.12 g/mol
SMILES CC1=C(C=CC(=N1)C(=O)O)C#N[1]CC1=NC(=CC=C1)C(=O)O[2]OC(C1=NC(C#N)=CC=C1)=O
InChIKey VOHKZRJTZQWLDH-UHFFFAOYSA-N[1]LTUUGSGSUZRPRV-UHFFFAOYSA-N[2]NDFGHOYJWGPBEH-UHFFFAOYSA-N
Predicted XlogP 0.8[1]1.1Not available
Known Applications None reportedBuilding block, ligand for metal complexes with potential as α-glucosidase inhibitors.Building block.

Postulated Applications in Drug Discovery and Materials Science

The true potential of 5-Cyano-6-methylpyridine-2-carboxylic acid lies in the synergistic interplay of its functional groups, suggesting a range of applications that can be explored.

Enzyme Inhibition

The pyridine carboxylic acid scaffold is a well-established pharmacophore in numerous enzyme inhibitors. The addition of a cyano group can enhance binding affinity through dipole-dipole interactions or by acting as a hydrogen bond acceptor. The methyl group can provide beneficial steric interactions within a binding pocket. For instance, various cyanopyridine derivatives have shown promise as anticancer agents and carbonic anhydrase inhibitors. The unique substitution pattern of 5-Cyano-6-methylpyridine-2-carboxylic acid makes it an attractive candidate for screening against a variety of enzymatic targets.

Coordination Chemistry and Materials Science

The carboxylic acid and the pyridine nitrogen of 5-Cyano-6-methylpyridine-2-carboxylic acid make it an excellent bidentate ligand for coordinating with metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could have interesting properties for applications in catalysis, gas storage, or as luminescent materials. The cyano group can also participate in crystal packing through dipole-dipole interactions, influencing the solid-state architecture of these materials.

Agrochemicals

Substituted picolinic acids are known to have herbicidal and pesticidal activities. The presence of a cyano group can modulate the electronic properties and metabolic stability of the molecule, potentially leading to enhanced efficacy or a more favorable environmental profile. The structural analog, 5-Fluoro-6-methylpicolinic acid, is highlighted as a valuable intermediate in the synthesis of agrochemicals, underscoring the potential of this class of compounds.[3]

Proposed Experimental Workflow for Biological Evaluation

To begin to unlock the therapeutic potential of 5-Cyano-6-methylpyridine-2-carboxylic acid, a systematic biological evaluation is necessary. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Bioactivity_Workflow cluster_synthesis Compound Availability cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_mechanism Mechanism of Action synthesis Synthesis & Purification of 5-Cyano-6-methylpyridine- 2-carboxylic acid cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) synthesis->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) synthesis->enzyme_inhibition dose_response Dose-Response Curves (IC50) cell_viability->dose_response enzyme_inhibition->dose_response selectivity Selectivity Profiling dose_response->selectivity target_engagement Target Engagement Assays selectivity->target_engagement cellular_pathway Cellular Pathway Analysis target_engagement->cellular_pathway

Proposed workflow for the biological evaluation of 5-Cyano-6-methylpyridine-2-carboxylic acid.

Conclusion and Future Outlook

5-Cyano-6-methylpyridine-2-carboxylic acid represents a tantalizingly underexplored area of chemical space. While direct experimental data remains to be generated, a thorough analysis of its structural components and comparison with its close analogs strongly suggest its potential as a valuable building block in drug discovery, materials science, and agrochemicals. The proposed synthetic route is straightforward and relies on well-established chemical transformations.

The scientific community is encouraged to undertake the synthesis and characterization of this compound and to explore its biological and material properties. The insights gained from such studies will undoubtedly contribute to the broader understanding of substituted pyridine carboxylic acids and may lead to the development of novel and impactful technologies.

References

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]

  • ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • PubChem. (n.d.). 6-Methylpyridine-2-carboxylic acid. Available from: [Link]

  • Cardiff University. (n.d.). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. Available from: https://orca.cardiff.ac.uk/id/eprint/153995/1/x221033.pdf
  • ACS Publications. (2014, April 22). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Available from: [Link]

  • ResearchGate. (2025, October 17). (PDF) Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]

  • PubMed. (2024, December 26). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available from: [Link]

  • PubChem. (n.d.). 5-cyano-6-methylpyridine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available from: [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available from: [Link]

  • PubMed. (1992, April). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Available from: [Link]

  • The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (n.d.). Available from: [Link]

  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • National Institutes of Health. (2024, November 13). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.